Cromolyn (sodium salt hydrate)
Description
Historical Context of Discovery and Early Research
The journey to the development of cromolyn (B99618) sodium is rooted in the study of traditional herbal remedies and was propelled by the dedicated and unconventional research of Dr. Roger Altounyan. wikipedia.orgfrontiersin.org This narrative underscores the transition from natural product chemistry to modern drug discovery.
The development of cromolyn sodium began with investigations into the medicinal properties of Ammi visnaga, an herb used in ancient Egypt as a muscle relaxant. wikipedia.org The active ingredient, khellin (B1673630), a furanochromone, was found to possess bronchodilating properties. wikipedia.orgnih.govwikipedia.org However, its clinical utility was limited by toxicity. wikipedia.org This led researchers to synthesize numerous derivatives of khellin in an effort to create a safer and more effective compound for treating asthma. wikipedia.orgwikipedia.orgresearchgate.net This research ultimately resulted in the synthesis of disodium (B8443419) cromoglycate, now known as cromolyn sodium. researchgate.netblogspot.com
The clinical validation of cromolyn's anti-allergic properties is largely attributed to the work of pharmacologist Dr. Roger Altounyan, who himself suffered from asthma. wikipedia.orgfrontiersin.org In a remarkable example of self-experimentation, Altounyan would deliberately induce asthma attacks by inhaling allergens and then test various khellin derivatives to assess their ability to prevent the attack. wikipedia.orgwellcomecollection.org Through this methodical and personal approach, he was able to identify cromolyn sodium as a safe and effective prophylactic agent. wikipedia.orgresearchgate.net This pioneering work, which involved considerable personal risk, was instrumental in bringing the drug to market. researchgate.netwellcomecollection.org
Early research into cromolyn's mechanism of action revealed that it did not directly counteract the effects of histamine (B1213489) or other inflammatory mediators. nih.govdrugs.com Instead, it was found to inhibit the release of these substances from mast cells, a process known as degranulation. nih.govdrugs.comfda.gov This led to its characterization as a "mast cell stabilizer." wikipedia.orgfrontiersin.org
This discovery had a profound impact on immunological research. nih.gov It highlighted the central role of mast cells in the pathophysiology of allergic reactions and provided researchers with a valuable tool to study mast cell biology. mdpi.comfrontiersin.org The concept of mast cell stabilization introduced a new therapeutic strategy for allergic diseases, focusing on preventing the initial release of inflammatory mediators rather than blocking their downstream effects. virginia.edupdr.net Studies have shown that cromolyn can inhibit the degranulation of sensitized mast cells following exposure to specific antigens, thereby preventing the release of histamine and leukotrienes. nih.govfda.gov Some research suggests this is achieved by blocking calcium ion influx into the mast cell. virginia.eduresearchgate.net
| Mediator | Effect of Cromolyn on Release | Reference |
|---|---|---|
| Histamine | Inhibited | nih.govfda.gov |
| Leukotrienes (SRS-A) | Inhibited | nih.govfda.gov |
| Tryptase | Not Affected (in one study) | nih.gov |
| IL-8 | Not Affected (in one study) | nih.gov |
A key feature of cromolyn's pharmacological profile is its lack of intrinsic activity as a bronchodilator, antihistamine, or glucocorticoid. nih.govdrugs.comfda.gov Preclinical studies have consistently demonstrated that cromolyn does not directly relax bronchial smooth muscle, nor does it antagonize the effects of histamine at its receptors. nih.govdrugs.commedcentral.com Furthermore, it does not possess the anti-inflammatory properties characteristic of glucocorticoids. drugs.comfda.gov This specificity of action distinguishes cromolyn from other asthma therapies and underscores its unique mechanism as a prophylactic agent that prevents the initiation of the allergic cascade. nih.govnih.gov
| Pharmacological Activity | Cromolyn Sodium | Reference |
|---|---|---|
| Bronchodilator | No intrinsic activity | nih.govdrugs.com |
| Antihistamine | No intrinsic activity | nih.govdrugs.comfda.gov |
| Glucocorticoid | No intrinsic activity | drugs.comfda.gov |
Properties
Molecular Formula |
C23H14O11 · 2Na [XH2O] |
|---|---|
Molecular Weight |
512.3 |
InChI |
InChI=1S/C23H16O11.2Na.H2O/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;;1H2/q;2*+1;/p-2 |
InChI Key |
LIZBBKUQXFWZCB-UHFFFAOYSA-L |
SMILES |
OC(COC1=C(C(OC(C([O-])=O)=C2)=CC=C1)C2=O)COC3=C(C(OC(C([O-])=O)=C4)=CC=C3)C4=O.[Na+].[Na+].O |
Synonyms |
5,5/'-((2-hydroxypropane-1,3-diyl)bis(oxy))bis(4-oxo-4H-chromene-2-carboxylate) sodium hydrate |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Cromolyn Sodium Salt Hydrate
Elucidation of Mast Cell Stabilization Mechanism
Cromolyn (B99618) sodium's therapeutic effects are rooted in its ability to stabilize mast cells, thereby preventing the release of chemical mediators that trigger allergic and inflammatory responses. nih.govmedicalnewstoday.com
Cromolyn sodium effectively inhibits the degranulation of mast cells that have been sensitized by antigens. nih.govmedscape.com This process is crucial in the early phase of type 1 hypersensitivity reactions. When an allergen binds to IgE antibodies on the surface of a mast cell, it triggers a cascade of events leading to the release of pre-formed mediators stored in cytoplasmic granules. Cromolyn sodium intervenes in this process, preventing the fusion of these granules with the cell membrane and the subsequent expulsion of their contents. healthline.comyoutube.com
Research has shown that cromolyn can inhibit the degranulation of rat peritoneal mast cells in response to IgE and specific antigen challenges in vitro. nih.gov This stabilization is thought to be a key factor in its clinical efficacy in managing allergic conditions. nih.gov However, it's important to note that high concentrations of cromolyn sodium may be required to achieve significant inhibition of mediator release from human mast cells under in vitro conditions. nih.gov
By stabilizing mast cells, cromolyn sodium prevents the release of a variety of potent inflammatory mediators. nih.govfpnotebook.com
Cromolyn sodium is well-documented to inhibit the release of histamine (B1213489) from mast cells. nih.govmedscape.combohrium.com Histamine is a primary mediator of allergic reactions, causing symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction. healthline.commedicalnewstoday.com Studies have demonstrated that cromolyn sodium can effectively reduce histamine release from human lung and tonsillar mast cells, although a high concentration (1000 µM) was necessary to achieve significant inhibition. nih.govplos.org
Cromolyn sodium also inhibits the release of leukotrienes, which are collectively known as the slow-reacting substance of anaphylaxis (SRS-A). nih.govmedscape.com SRS-A is a mixture of leukotrienes LTC4, LTD4, and LTE4, which are potent bronchoconstrictors and play a significant role in the pathophysiology of asthma. wikipedia.orgnih.gov By preventing their release, cromolyn sodium helps to mitigate the bronchospasm characteristic of allergic asthma. nih.govdroracle.ai
The release of prostaglandins, another class of inflammatory mediators, from mast cells is also modulated by cromolyn sodium. Studies have examined the effect of cromolyn on the release of Prostaglandin (B15479496) D2 (PGD2) from various human mast cell populations. nih.gov Prostaglandins contribute to inflammation, pain, and fever.
The precise molecular mechanism by which cromolyn sodium stabilizes mast cells is not fully elucidated, but it is believed to involve the modulation of intracellular calcium ion concentrations. nih.govnih.gov The influx of extracellular calcium into the mast cell is a critical step in triggering degranulation. nih.gov Evidence suggests that cromolyn may act by blocking the antigen-mediated calcium influx into mast cells. fpnotebook.com However, some studies have indicated that at certain concentrations, cromolyn has no significant effect on the increase of intracellular calcium levels. plos.org Further research is needed to fully understand its role in calcium signaling pathways within mast cells.
Modulation of Intracellular Calcium Dynamics
Inhibition of Extracellular Ca2+ Influx into Mast Cells
Cromolyn (sodium salt hydrate), a mast cell stabilizer, functions primarily by preventing the release of inflammatory mediators such as histamine and leukotrienes. macsenlab.comnih.gov A central mechanism in this process is the inhibition of calcium influx into the mast cell, which is a critical step for degranulation to occur. patsnap.com The drug's action is thought to involve blocking IgE-regulated calcium channels. wikipedia.org Without the necessary increase in intracellular calcium, the vesicles containing histamine cannot fuse with the cell membrane to release their contents. wikipedia.org
Research has identified a specific "cromolyn binding protein" (CBP) that is the essential and sufficient component forming the Ca2+ channels in the plasma membrane of basophils, a cell type with functions similar to mast cells. nih.gov Direct conductance measurements on planar lipid bilayers containing this isolated protein demonstrated that cromolyn inhibits the conductance of these channels. nih.gov The opening of these Ca2+ channels is induced by the crosslinking of IgE receptors, and the subsequent influx of calcium is the event blocked by cromolyn. nih.govnih.gov
Indirect Influence on Cell Membrane Potential and Ca2+ Influx
Beyond direct channel blocking, cromolyn also appears to indirectly influence Ca2+ influx by modulating the cell membrane potential. The process of mast cell activation involves an initial release of calcium from intracellular stores, which then opens chloride channels. youtube.com The resulting influx of chloride ions causes the cell membrane to hyperpolarize (become more negative). youtube.com This hyperpolarization is a key step that mediates the secondary opening of different calcium channels, allowing for a sustained influx of extracellular calcium which is necessary for degranulation. youtube.com
Cromolyn has been shown to impair these chloride channels. youtube.com By inhibiting the chloride ion flux, cromolyn prevents the membrane hyperpolarization that would normally follow an initial stimulus. youtube.com This prevention of hyperpolarization means that the secondary, sustained influx of extracellular calcium is also inhibited. youtube.com This mechanism, targeting ion channels that regulate membrane potential, represents an indirect pathway by which cromolyn inhibits the critical calcium signal for mast cell degranulation. nih.gov
Effect on Phosphorylation Cascades and Protein Kinase C (PKC) Activity
Cromolyn's interaction with intracellular signaling is complex and involves the modulation of protein phosphorylation, including events related to Protein Kinase C (PKC). Upon administration, cromolyn has been observed to rapidly stimulate the phosphorylation of a 78 kDa protein in mast cells, an event speculated to be integral to its mode of action. nih.gov This protein was later identified as being homologous to moesin (B1176500) and is phosphorylated on serine residues primarily by PKC. nih.gov
However, the relationship is not straightforward. Studies using phorbol esters, which are known activators of PKC, found that these agents potently inhibit the phosphorylation of the 78 kDa protein that cromolyn induces. nih.gov Furthermore, adding a PKC activator to cells where this protein is already phosphorylated causes its rapid dephosphorylation. nih.gov This suggests that cromolyn's inhibitory action is not directly mediated through a phorbol ester-sensitive PKC, but that such an enzyme may be involved in regulating the dephosphorylation of cromolyn's target protein. nih.gov In contrast, other research on human cord blood-derived mast cells found that cromolyn actually potentiated (by 2-5 fold) PKC phosphorylation, indicating that its effects can be cell-type dependent. researchgate.net
Identification of Potential Molecular Targets
Recent studies have identified the G-protein coupled receptor 35 (GPR35) as a direct molecular target of cromolyn. karger.com Cromolyn acts as a potent agonist for human GPR35, which is expressed in various immune cells, including mast cells. karger.com Activation of GPR35 is believed to be a primary mechanism for mast cell stabilization. nih.gov The potency of cromolyn at the human GPR35 has been quantified in different cellular assays. karger.com
| Assay Type | Parameter | Value | Calculated EC₅₀ |
|---|---|---|---|
| Ca²⁺ Flux Assay | logEC₅₀ | -6.7 | ~200 nM |
| Inositol Phosphate (B84403) Accumulation Assay | logEC₅₀ | -7.2 | ~63 nM |
Data from Yang et al., 2010. karger.com
Cromolyn has been shown to physically interact with specific members of the S100 protein family, which are low-molecular-weight Ca²⁺-binding proteins involved in regulating various cellular processes. nih.gov Affinity chromatography experiments revealed that cromolyn binds specifically to S100A12 and S100A13. nih.govsigmaaldrich.com This binding is dependent on the presence of calcium. nih.govresearchgate.net It is speculated that by binding to S100A12 and S100A13, cromolyn may inhibit degranulation. sigmaaldrich.com Furthermore, the binding of cromolyn to another S100 protein, S100P, has been shown to block its interaction with the Receptor for Advanced Glycation End-products (RAGE), suggesting a potential downstream mechanism for its anti-inflammatory effects. mdpi.com
Cromolyn is also an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase that plays a role in numerous cellular pathways. nih.gov An in vitro enzyme inhibition assay demonstrated that cromolyn has a potent inhibitory effect on GSK-3β. nih.gov This inhibition of GSK-3β may contribute to some of cromolyn's broader cellular effects beyond mast cell stabilization. nih.govtandfonline.com
| Target Enzyme | Parameter | Value |
|---|---|---|
| Glycogen Synthase Kinase-3β (GSK-3β) | IC₅₀ | 2.0 µM |
Data from Motawi et al., 2013. nih.gov
Phosphatidylinositol Pathway
Cromolyn (sodium salt hydrate), hereafter referred to as cromolyn sodium, has been shown to interact with the phosphatidylinositol (PI) signaling pathway, a crucial cascade in cellular signal transduction. In preclinical models using alveolar macrophages, cromolyn sodium demonstrated the ability to block the stimulation of the PI pathway that is mediated by certain agonists. nih.govmdpi.com Specifically, it was observed to reversibly inhibit macrophage stimulation by formyl peptide and leukotriene B4, but not by phorbol diester or concanavalin A. nih.gov This inhibitory action on the PI pathway was not dependent on calcium and could be overcome by increasing the concentration of the agonist. nih.gov
Further investigation into the mechanism suggests that a potential site of action for cromolyn sodium is the GTP-binding protein associated with the PI pathway. nih.gov More recent research has also indicated that cromolyn sodium can partially inhibit the activation of the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway in mast cells, which is a key downstream signaling route involved in the release of histamine and various cytokines. nih.gov
Broader Immunomodulatory and Cellular Effects in Preclinical Models
Beyond its well-known role as a mast cell stabilizer, cromolyn sodium exhibits a range of other immunomodulatory effects on various immune cells, as demonstrated in preclinical studies. These actions highlight a broader therapeutic potential than solely inhibiting mast cell degranulation. nih.govhuji.ac.il
There is significant evidence indicating that cromolyn sodium differentially affects mast cells and leukocytes from human versus murine sources. nih.govhuji.ac.ilresearchgate.net In vitro studies on human cord blood-derived mast cells (CBMCs) activated with IgE showed that cromolyn sodium did not affect the release of pro-inflammatory mediators but significantly enhanced the levels of the anti-inflammatory/pro-resolution effectors, including the inhibitory receptor CD300a and the cytokine Interleukin-10 (IL-10). nih.govhuji.ac.il
Conversely, these effects were not observed in mouse bone marrow-derived mast cells (BMMCs), which were largely unaffected by cromolyn sodium under the same conditions. nih.govhuji.ac.il Furthermore, other studies have noted that cromolyn fails to inhibit IgE-independent degranulation in mouse peritoneal mast cells and does not prevent mast cell-dependent inflammatory responses, such as ear swelling and leukocyte infiltration, in murine models. researchgate.net
| Cell Type | Effect of Cromolyn Sodium (In Vitro) | Key Findings | Citations |
|---|---|---|---|
| Human Cord Blood-Derived Mast Cells (CBMCs) | Increased anti-inflammatory/pro-resolution effectors | Significantly increased levels of CD300a and release of IL-10 upon IgE activation. No effect on pro-inflammatory mediators. | nih.govhuji.ac.il |
| Mouse Bone Marrow-Derived Mast Cells (BMMCs) | No significant effect | Did not alter the release of pro-inflammatory or anti-inflammatory mediators upon IgE activation. | nih.govhuji.ac.il |
| Mouse Peritoneal Mast Cells (PMCs) | No inhibition of degranulation | Failed to inhibit IgE-independent degranulation induced by various stimulators. | researchgate.net |
The immunomodulatory actions of cromolyn sodium may extend to Natural Killer (NK) cells. researchgate.net Preclinical research suggests that therapeutic administration of cromolyn can lead to an upregulation of genes associated with the activity of cytotoxic T-cells and NK cells, pointing towards a potential enhancement of their immune surveillance functions. researchgate.net
Cromolyn sodium has demonstrated notable effects on eosinophils, which are key effector cells in allergic inflammation. nih.govnih.gov In vivo studies using mouse models of allergic peritonitis and allergic airways inflammation found that daily injections of cromolyn sodium led to a decrease in the total number of cells and specifically eosinophils in the peritoneal cavity and bronchoalveolar lavage fluid. nih.govhuji.ac.il The mechanism for this in vivo observation may be related to the finding that cromolyn sodium reduces the release of eosinophil peroxidase (EPX) from activated mouse eosinophils in vitro. nih.govhuji.ac.il
In human studies involving patients with aspirin-intolerant asthma, a one-week treatment with inhaled cromolyn sodium resulted in a significant decrease in both blood and sputum eosinophil counts. nih.govresearchgate.netbohrium.com This reduction in eosinophilic inflammation was also accompanied by a significant decrease in sputum levels of eosinophil cationic protein (ECP). nih.govresearchgate.net
| Model/Subject | Key Effect on Eosinophils | Citations |
|---|---|---|
| Mouse Models (Allergic Peritonitis & Airways Inflammation) | Decreased eosinophil numbers in peritoneal cavity and lungs. | nih.govhuji.ac.il |
| Mouse Bone Marrow-Derived Eosinophils (In Vitro) | Reduced release of eosinophil peroxidase (EPX) upon activation. | nih.govhuji.ac.il |
| Human Patients (Aspirin-Intolerant Asthma) | Significantly decreased blood and sputum eosinophil counts. | nih.govresearchgate.netbohrium.com |
| Human Patients (Aspirin-Intolerant Asthma) | Significantly decreased sputum eosinophil cationic protein (ECP) levels. | nih.govresearchgate.net |
Cromolyn sodium also exerts inhibitory effects on neutrophil functions, which may contribute to its anti-inflammatory profile. nih.govnih.gov In human neutrophils, cromolyn has been shown to selectively inhibit the generation of superoxide anion, a reactive oxygen species implicated in tissue damage. nih.gov This effect is not due to an impact on degranulation but rather stems from the inhibition of the assembly of an active NADPH oxidase enzyme complex. nih.gov Pre-incubation of neutrophils with cromolyn significantly decreased the capacity of their membranes to generate superoxide. nih.gov Additionally, cromolyn was found to cause a modest but significant decrease in calcium mobilization triggered by the chemoattractant FMLP. nih.gov
Clinical research in patients with cough-variant asthma has shown that cromolyn therapy can significantly decrease the percentage of neutrophils in sputum compared to a placebo group. nih.gov Other studies support the finding that cromolyn can inhibit the influx of neutrophils into inflammatory sites. atsjournals.org
| Cell Type/Model | Key Effect on Neutrophils | Mechanism | Citations |
|---|---|---|---|
| Human Neutrophils (In Vitro) | Inhibited superoxide anion generation. | Inhibited the assembly of an active NADPH oxidase complex. | nih.govatsjournals.org |
| Human Neutrophils (In Vitro) | Decreased calcium mobilization. | Reduced Ca2+ mobilization triggered by FMLP by 21.2%. | nih.gov |
| Human Patients (Cough-Variant Asthma) | Significantly decreased sputum neutrophil count. | Suppression of neutrophilic inflammation. | nih.gov |
Influence on Other Immune Cell Types
Monocytes
Cromolyn sodium hydrate (B1144303), also known as disodium (B8443419) cromoglycate (DSCG), has demonstrated direct inhibitory effects on the activation of human monocytes in vitro. nih.gov In experimental settings, DSCG was shown to inhibit the activation of peripheral blood leukocytes, including monocytes, neutrophils, and eosinophils, in a time-dependent manner at low concentrations. nih.gov
When human monocytes were stimulated with the synthetic chemoattractant formyl-methionyl-leucyl-phenylalanine, subsequent activation was assessed by measuring the increase in complement and IgG (Fc) rosettes and the enhanced cytotoxic capacity against target organisms. nih.gov Research showed that DSCG could inhibit these activation markers, with a 50% inhibition concentration (IC50) of approximately 10⁻⁸ mol/L. nih.gov Furthermore, at a concentration of 10⁻⁷ mol/L, DSCG completely inhibited the chemoattractant-induced enhancement of both complement and IgG rosettes, as well as the increased killing capacity of these cells. nih.gov
Additional studies have indicated that treatment with DSCG can downregulate the enhanced adhesion of monocytes from allergic asthmatic patients to cultured human umbilical vein endothelial cells (HUVEC), reducing it to levels comparable to those of healthy donors. This suggests a potential therapeutic role for cromolyn in regulating monocyte adhesion during inflammatory and allergic conditions.
| Parameter | Stimulus | Effect of DSCG | Effective Concentration | Source |
|---|---|---|---|---|
| Complement & IgG (Fc) Rosette Formation | Formyl-methionyl-leucyl-phenylalanine | Inhibition | IC₅₀ ≈ 10⁻⁸ M; Total inhibition at 10⁻⁷ M | nih.gov |
| Cytotoxic Capacity | Formyl-methionyl-leucyl-phenylalanine | Inhibition | Total inhibition at 10⁻⁷ M | nih.gov |
| Adhesion to Endothelial Cells | (in allergic asthmatics) | Downregulation | Not specified |
Alveolar Macrophages
Cromolyn sodium has been shown to modulate the activity of alveolar macrophages, which play a significant role in regulating inflammatory responses within the lung. nih.gov In studies using guinea pig alveolar macrophages, cromolyn sodium (at concentrations of 0.5-4 mM) reversibly blocked the production of superoxide anion, a key inflammatory mediator, when the cells were stimulated by soluble agonists such as formyl peptide and leukotriene B4. nih.gov
Notably, this inhibitory effect was selective. Cromolyn sodium did not block macrophage stimulation by the protein kinase C activator phorbol diester or the lectin concanavalin A. nih.gov The inhibition by cromolyn was found to be independent of calcium and could be overcome by increasing the concentration of the agonist. nih.gov
Mechanistic investigations suggest that cromolyn's action is not mediated by an increase in intracellular cyclic AMP (cAMP). Instead, the evidence points toward the compound's ability to block the agonist-mediated stimulation of the phosphatidylinositol (PI) pathway. nih.gov This suggests that a potential site of action for cromolyn sodium in alveolar macrophages is the GTP-binding protein associated with the PI pathway. nih.gov
Modulation of Pro- and Anti-inflammatory Cytokine/Chemokine Release
Cromolyn demonstrates a significant capacity to modulate the release of both pro- and anti-inflammatory mediators from various immune cells, including microglia and mast cells.
In studies utilizing the human HMC3 microglial cell line, cromolyn was found to dramatically reduce the secretion of a wide spectrum of pro-inflammatory cytokines and chemokines following activation by tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.netnih.gov This inhibition was observed in a dose-dependent manner. At a concentration of 3 µM, cromolyn inhibited the release of key cytokines, including interferon-gamma (IFN-γ), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β) by over 40%, and interleukin-8 (IL-8) by 25.8%. nih.gov The compound also suppressed the secretion of important chemokines such as CXCL10 (IP-10), CCL2 (MCP-1), CCL3 (MIP-1α), and CCL4 (MIP-1β). nih.govresearchgate.netnih.gov
Conversely, cromolyn has also been shown to promote the release of anti-inflammatory mediators. In IgE-activated human cord blood-derived mast cells (CBMCs), cromolyn sodium did not affect the release of pro-inflammatory effectors but did significantly increase the release of the anti-inflammatory cytokine interleukin-10 (IL-10). researchgate.nethuji.ac.ilnih.gov This dual action of suppressing pro-inflammatory signals in certain cells while enhancing anti-inflammatory responses in others highlights its complex immunomodulatory profile.
| Cell Type | Stimulus | Mediator | Effect of Cromolyn | Source |
|---|---|---|---|---|
| Human Microglia (HMC3) | TNF-α | IL-1β | Reduced (>40% at 3 µM) | nih.gov |
| IL-6 | Reduced (>40% at 3 µM) | nih.gov | ||
| IL-8 | Reduced (25.8% at 3 µM) | nih.gov | ||
| IFN-γ | Reduced (>40% at 3 µM) | nih.gov | ||
| CXCL10 (IP-10) | Reduced | nih.govresearchgate.netnih.gov | ||
| CCL2 (MCP-1) | Reduced | nih.govresearchgate.netnih.gov | ||
| CCL3 (MIP-1α) | Reduced | nih.govresearchgate.netnih.gov | ||
| CCL4 (MIP-1β) | Reduced | nih.govresearchgate.netnih.gov | ||
| Human Mast Cells (CBMCs) | IgE | IL-10 | Significantly Increased | researchgate.nethuji.ac.ilnih.gov |
Inhibition of Amyloid-beta (Aβ) Aggregation in In Vitro Systems
Cromolyn sodium has been identified as an effective inhibitor of amyloid-beta (Aβ) peptide aggregation in various in vitro models. nih.govnih.gov The aggregation of Aβ monomers into soluble oligomers and insoluble fibrils is a central pathological hallmark of Alzheimer's disease.
Using a Thioflavin-T assay, which measures the formation of amyloid fibrils, cromolyn sodium was shown to inhibit the fibrillization of both Aβ40 and Aβ42. nih.gov This inhibitory effect was observed at nanomolar concentrations (5, 50, and 500 nM). nih.gov The ability of cromolyn to prevent the formation of higher-order Aβ structures was confirmed by transmission electron microscopy, which showed that incubation with 500 nM cromolyn sodium inhibited the formation of Aβ42 fibrils. nih.gov
These studies indicate that cromolyn sodium directly interferes with the amyloid cascade by preventing the assembly of Aβ monomers into neurotoxic oligomeric and fibrillar species. nih.gov
Preclinical Pharmacokinetics and Pharmacodynamics of Cromolyn Sodium Salt Hydrate in Non Human Systems
In Vitro and In Vivo Animal Studies on Mast Cell Degranulation Inhibition
The principal mechanism attributed to cromolyn (B99618) is the inhibition of mast cell degranulation, which prevents the release of histamine (B1213489) and other inflammatory mediators. drugbank.com This activity has been extensively studied in both laboratory (in vitro) and whole-animal (in vivo) models, revealing significant species-dependent differences.
In rodent models, cromolyn has demonstrated effective inhibition of mast cell degranulation. In vivo studies in rats show that cromolyn can decrease mast cell degranulation in the liver and reduce serum tryptase, a component of mast cell granules. nih.gov Specifically, treatment with cromolyn at 10 mg/kg has been shown to significantly inhibit IgE-dependent mast cell activation in rats, preventing passive cutaneous anaphylaxis (PCA) and increases in plasma histamine. nih.govnih.gov In vitro studies using rat peritoneal mast cells confirm these findings, with cromolyn concentrations of 10–100 μM inhibiting the release of β-hexosaminidase and the synthesis of prostaglandin (B15479496) D2. nih.govnih.gov Further in vitro work using RBL-2H3 cells, a rat mast cell line, showed that cromolyn sodium reduced degranulation by 39.4% to 42.2% when stimulated with a calcium ionophore or compound 48/80, respectively. arvojournals.org Similarly, in ex vivo models using excised rat choroids, cromolyn significantly inhibited induced mast cell degranulation. arvojournals.org
Conversely, the efficacy of cromolyn as a mast cell stabilizer in mice is questionable. nih.gov Multiple studies have shown that under similar conditions, cromolyn does not effectively inhibit mast cell-dependent responses in mice. nih.govnih.govresearchgate.net It failed to prevent ear swelling or leukocyte infiltration in mouse models of PCA and did not inhibit the degranulation of mouse peritoneal mast cells in vitro. nih.govnih.gov Even at a high concentration of 100 mg/kg, which is ten times the effective dose in rats, cromolyn only partially inhibited the release of mouse mast cell protease-1 and had no effect on histamine release or body temperature changes during passive systemic anaphylaxis. nih.govnih.gov Despite this, some studies in specific mouse models, such as those for amyotrophic lateral sclerosis (ALS), have reported that cromolyn treatment can reduce the number of degranulated mast cells in muscle tissue. massgeneral.org
| Species | Model Type | Key Findings | Reference |
|---|---|---|---|
| Rat | In Vivo (PCA, PSA) | Effectively inhibits IgE-dependent mast cell activation. | nih.govnih.gov |
| Rat | In Vitro (Peritoneal Mast Cells) | Inhibits release of β-hexosaminidase and prostaglandin D2. | nih.govnih.gov |
| Rat | Ex Vivo (Choroid Tissue) | Significantly inhibits induced mast cell degranulation. | arvojournals.org |
| Mouse | In Vivo (PCA, PSA) | Largely ineffective at inhibiting mast cell-dependent responses. | nih.govnih.gov |
| Mouse | In Vitro (Peritoneal Mast Cells) | Does not inhibit IgE-independent degranulation. | nih.govnih.gov |
| Mouse | In Vivo (ALS Model) | Reduced the number of degranulated mast cells in tibialis anterior muscle. | massgeneral.org |
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Pharmacokinetic studies in various animal species have characterized the ADME profile of cromolyn sodium. nih.gov A consistent finding across species is its poor absorption and lack of metabolic alteration.
Cromolyn is poorly absorbed from the gastrointestinal tract. drugs.com Following oral administration, bioavailability is consistently low, with studies indicating that 1% or less of an oral dose is absorbed. drugs.com The vast majority of an oral dose, typically 98% or more, is excreted unabsorbed in the feces. nih.govdrugs.com This poor absorption is a key characteristic of the compound's pharmacokinetic profile across multiple species. nih.gov Despite this low absorption, oral administration has been shown to improve intestinal barrier function in piglets, suggesting a local effect within the gastrointestinal tract. nih.gov
Systemic absorption of cromolyn following topical or inhaled administration is also limited, though generally higher than oral absorption. Following administration as an ophthalmic solution, less than 0.07% of the cromolyn is absorbed systemically. nih.gov Inhalational administration results in slightly greater systemic exposure, with approximately 8% of a dose being absorbed. drugs.com Studies in lambs investigating the effects of aerosolized cromolyn on pulmonary vascular response confirm its activity following inhalation, which implies absorption into the lung tissue. nih.gov
Following the limited absorption into the systemic circulation, cromolyn exhibits minimal distribution into tissues. Animal studies have shown that it minimally crosses the placenta, with less than 0.1% of a dose being detected. drugs.com Likewise, distribution into milk is negligible, accounting for less than 0.001% of a dose in animals. drugs.com The primary sites of distribution following absorption appear to be the liver and kidneys, which are the main organs involved in its excretion. nih.gov
Cromolyn demonstrates high metabolic stability, meaning it is not metabolized in the body. nih.gov Studies in multiple animal species have shown that the drug is excreted unchanged. nih.gov The small fraction of the drug that is absorbed systemically is rapidly eliminated from the body. drugs.com Excretion occurs via both the urine and bile, with approximately equal proportions of the absorbed drug being eliminated through the kidneys and the liver. drugs.com The unabsorbed portion of oral doses is excreted in the feces. drugs.com The elimination half-life is reported to be between 80 to 90 minutes. nih.gov
| Pharmacokinetic Parameter | Finding in Animal Models | Reference |
|---|---|---|
| Oral Bioavailability | ≤ 1% | drugs.com |
| Inhalational Absorption | ~8% | drugs.com |
| Ophthalmic Absorption | < 0.07% | nih.gov |
| Tissue Distribution | Minimal; does not significantly cross the placenta or enter milk. | drugs.com |
| Metabolism | Not metabolized; excreted unchanged. | nih.govdrugs.com |
| Excretion Routes | Absorbed drug: Urine and bile in equal proportions. Unabsorbed drug: Feces. | drugs.com |
| Elimination Half-life | 80-90 minutes | nih.gov |
Comparative Pharmacological Effects Across Animal Species
The pharmacological effects of cromolyn, particularly its mast cell-stabilizing activity, exhibit significant variation across different animal species. nih.gov This species-dependent sensitivity is a critical factor in the interpretation of preclinical data.
As detailed in section 3.1, rats are highly responsive to the mast cell-stabilizing effects of cromolyn. nih.govnih.gov In contrast, mice are substantially less responsive, with skin and peritoneal mast cells showing significantly less inhibition compared to the corresponding cell populations in rats. nih.gov Research has also indicated that cromolyn fails to inhibit passive cutaneous anaphylaxis reactions or histamine release from lung tissue in guinea pigs. nih.gov These findings underscore the extensive species-dependent differences in the responsiveness of mast cells to cromolyn. nih.gov Furthermore, some studies suggest that cromolyn's effects may not be entirely specific to mast cells, as it has been observed to inhibit biological processes in mast cell-deficient mice. nih.govnih.gov
| Animal Species | Responsiveness to Mast Cell Stabilization | Reference |
|---|---|---|
| Rat | High | nih.govnih.gov |
| Mouse | Substantially Low / Ineffective | nih.govnih.gov |
| Guinea Pig | Ineffective | nih.gov |
Advanced Research on Cromolyn Sodium Salt Hydrate in Biological Systems and Preclinical Disease Models
Neuroinflammation and Neuroprotection Studies in Animal Models
Cromolyn (B99618) has been examined for its neuroprotective and anti-inflammatory effects in various animal models of neurodegeneration. These studies aim to elucidate the mechanisms by which cromolyn may mitigate disease progression.
Studies have demonstrated that cromolyn treatment provides neuroprotective effects in the SOD1G93A mouse model. researchgate.netdntb.gov.ua A significant increase in the survival of motor neurons in the lumbar spinal cord has been observed in cromolyn-treated transgenic mice compared to vehicle-treated counterparts. researchgate.netdntb.gov.uanih.govnih.gov This sparing of motor neurons is a key indicator of the potential for cromolyn to slow the degenerative processes characteristic of ALS. massgeneral.org The neuroprotection is thought to be mediated by a decrease in the inflammatory response. researchgate.netdntb.gov.ua
A critical aspect of ALS pathology is the denervation of neuromuscular junctions (NMJs), the synapses between motor neurons and muscle fibers. Research has shown a significant decrease in the denervation of the neuromuscular junction in the tibialis anterior muscle of cromolyn-treated SOD1G93A mice. researchgate.netdntb.gov.uanih.govnih.gov By preserving the integrity of these connections, cromolyn may help to maintain muscle function for a longer duration. massgeneral.org Intriguingly, cromolyn treatment also appeared to stabilize mast cells and reduce their degranulation in the tibialis anterior muscle. massgeneral.org
The neuroprotective effects of cromolyn in the SOD1G93A model are associated with a reduction in neuroinflammation. researchgate.netdntb.gov.ua Treatment with cromolyn led to a decrease in the expression of pro-inflammatory cytokines and chemokines in both the lumbar spinal cord and plasma. researchgate.netdntb.gov.uanih.govnih.gov Specifically, significant decreases in the levels of CXCL1 and TNFα were observed in the spinal cord of treated mice. nih.govmassgeneral.org In the plasma, levels of IL-2, IL-6, and IL-10 were also reduced with cromolyn treatment. nih.gov These findings suggest that cromolyn's therapeutic potential in ALS may be linked to its ability to modulate the immune response. massgeneral.org
Table 1: Effect of Cromolyn on Pro-inflammatory Markers in SOD1G93A Mice
| Marker | Location | Effect of Cromolyn Treatment |
| CXCL1 | Spinal Cord | Significantly Decreased nih.govmassgeneral.org |
| TNFα | Spinal Cord | Significantly Decreased nih.govmassgeneral.org |
| IL-1β | Spinal Cord | No Significant Change nih.gov |
| IL-5 | Spinal Cord | No Significant Change nih.gov |
| IL-6 | Spinal Cord | No Significant Change nih.gov |
| IL-2 | Plasma | Reduced nih.gov |
| IL-6 | Plasma | Reduced nih.gov |
| IL-10 | Plasma | Reduced nih.gov |
In preclinical models of Alzheimer's disease, such as the Tg2576 mouse model which expresses a mutated form of the human amyloid precursor protein, cromolyn has been investigated for its ability to influence neuroinflammation, a key component of AD pathology.
A central focus of research into cromolyn's effects in AD models is its impact on microglia, the resident immune cells of the brain. massgeneral.org Studies have shown that cromolyn can induce a neuroprotective, anti-inflammatory microglial activation state. massgeneral.orgnih.gov This modulation is characterized by a shift from a pro-inflammatory state to one that favors phagocytosis of amyloid-beta (Aβ) plaques, a hallmark of AD. massgeneral.orgnih.gov In Tg2576 mice, cromolyn treatment, both alone and in combination with ibuprofen, increased the recruitment of microglia to Aβ deposits and enhanced their phagocytic activity. nih.gov This suggests that cromolyn can promote the clearance of pathological protein aggregates by altering microglial function. nih.govresearchgate.net Furthermore, in vitro studies using human microglial cell lines have shown that cromolyn can inhibit the secretion of a wide range of inflammatory mediators, including cytokines like IL-1β, IL-6, and IL-8, and chemokines such as CXCL10, CCL2, CCL3, and CCL4. researchgate.netnih.gov
Alzheimer's Disease (AD) Mouse Models (e.g., Tg2576 mice)
Promotion of Amyloid-beta Plaque Phagocytosis
Cromolyn (sodium salt hydrate) has been investigated for its role in modulating the pathological hallmarks of Alzheimer's disease, particularly the deposition of amyloid-beta (Aβ) protein. Research in transgenic mouse models of Alzheimer's disease (APPSwedish-expressing Tg2576 mice) has shown that cromolyn can significantly impact Aβ levels. nih.govnih.govresearchgate.net Studies reveal that treatment with cromolyn, either alone or in combination with ibuprofen, leads to a substantial reduction of insoluble, aggregation-prone Aβ species, specifically Aβ40 and Aβ42, in the brain. nih.govresearchgate.net
The mechanism behind this reduction appears to be linked to the modulation of microglial activity. Microglia are the primary immune cells of the central nervous system and play a crucial role in clearing cellular debris and pathological proteins like Aβ. Evidence suggests that cromolyn promotes a shift in the microglial activation state towards one that favors phagocytosis over a pro-inflammatory response. nih.govnih.gov In treated Alzheimer's disease model mice, an increased number of Iba-1 positive microglia were observed surrounding β-amyloid plaques. nih.gov Furthermore, in vitro studies using microglial cell cultures have demonstrated that cromolyn enhances the uptake of Aβ42. nih.govresearchgate.net These findings collectively indicate that cromolyn promotes the phagocytosis of amyloid-beta plaques by microglia, suggesting a potential therapeutic mechanism for clearing pathological protein aggregates in neurodegenerative diseases. nih.govresearchgate.net
Role in Preclinical Cancer Research Models
Bladder Cancer Mouse Models (Subcutaneous MB49 Cells)
In the context of bladder cancer, the effects of cromolyn have been explored using a subcutaneous tumor model with the syngeneic mouse MB49 bladder cancer cell line. mdpi.comnih.gov In vitro assessments showed that cromolyn did not have a direct effect on the viability of MB49 bladder cancer cells, suggesting its impact on tumor growth is mediated through the tumor microenvironment. mdpi.comresearchgate.net However, when administered in vivo, cromolyn demonstrated significant, yet contrasting, effects on subcutaneous tumor progression. mdpi.com
The timing of cromolyn administration was found to be a critical determinant of its effect on tumor growth in the MB49 bladder cancer model. mdpi.com The research highlighted two distinct outcomes based on the treatment protocol: a pro-tumorigenic effect with continuous treatment and a trend towards an anti-tumorigenic effect with therapeutic treatment.
Continuous (Pro-tumorigenic) Treatment: When cromolyn administration began one day prior to the subcutaneous injection of tumor cells and continued daily for 11 days, it resulted in a significantly greater tumor burden. mdpi.comnih.gov Tumors in the cromolyn-treated group were heavier compared to the control group, with a mean difference of +142.4 mg. mdpi.comresearchgate.net This pro-tumorigenic effect was also observed in mast cell-deficient mice, indicating the mechanism is largely related to the inhibition of mast cell degranulation. nih.govresearchgate.net
Therapeutic (Anti-tumorigenic) Treatment: In contrast, when cromolyn treatment was initiated seven days after the tumors were already established and continued for four days, an inconclusive but observable trend towards decreased tumor weight was noted. mdpi.comresearchgate.net The mean tumor weight difference between the control and therapeutic treatment groups was -84.46 mg, although this result was not statistically significant. researchgate.net This suggests that cromolyn may have a protective, anti-tumorigenic effect when administered to established tumors. mdpi.com
| Administration Protocol | Timing of Administration | Effect on Tumor Weight (Mean Difference) | Outcome |
|---|---|---|---|
| Continuous | Started 1 day before tumor cell injection (11-day protocol) | +142.4 mg | Pro-tumorigenic mdpi.comnih.govresearchgate.net |
| Therapeutic | Started 7 days after tumor establishment (4-day protocol) | -84.46 mg | Trend towards Anti-tumorigenic (not statistically significant) mdpi.comresearchgate.net |
Cromolyn treatment demonstrated a marked ability to modulate the expression of genes related to angiogenesis, the formation of new blood vessels that supply tumors with nutrients. mdpi.comnih.gov In the therapeutic treatment protocol (where cromolyn was administered to established tumors), a significant downregulation of genes associated with angiogenesis was observed. mdpi.comnih.gov This anti-angiogenic effect suggests that cromolyn can interfere with the tumor's ability to develop a blood supply, potentially contributing to the observed trend in decreased tumor weight. mdpi.com
The immune response within the tumor microenvironment was also significantly affected by cromolyn administration. mdpi.com Specifically, in the therapeutic treatment model, there was a notable upregulation of genes related to the activity of cytotoxic T-cells and Natural Killer (NK) cells. mdpi.comnih.gov These immune cells are critical for identifying and destroying cancerous cells. nih.gov The enhancement of their activity-related gene expression by cromolyn suggests a strengthening of the anti-tumor immune response. mdpi.com Conversely, the continuous treatment protocol, which had a pro-tumorigenic outcome, was associated with the suppression of genes involved in immune cell recruitment and activation. mdpi.comnih.gov
Colon Cancer Cell Studies and Mouse Models (Induction of Apoptosis, Tumor Weight Reduction)
Cromolyn has also shown promising anti-cancer activity in preclinical models of colon cancer. springermedizin.denih.govnih.gov In vitro studies using the HT-29 human colon cancer cell line demonstrated that cromolyn selectively and potently inhibited the proliferation of these cancer cells in a dose-dependent manner. springermedizin.denih.gov
A key mechanism identified for this anti-proliferative effect is the induction of apoptosis, or programmed cell death. springermedizin.denih.gov Flow cytometry analysis revealed that cromolyn induced apoptosis in 61% of HT-29 cancer cells, a rate significantly higher than that of the standard chemotherapy drug doxorubicin (52%). springermedizin.denih.govresearchgate.net This apoptotic effect is linked to cromolyn's ability to increase the expression of caspase 3, a critical gene in the apoptosis pathway, and to inhibit GSK-3β, which prevents the degradation of the tumor suppressor protein p53. springermedizin.denih.gov
In vivo studies using mouse models with subcutaneously induced colon cancer (CT26 cells) further support these findings. nih.govnih.gov Treatment with cromolyn resulted in a reduction in both tumor weight and volume compared to the negative control group. springermedizin.denih.gov Specifically, tumor weight was reduced by approximately 20% and tumor volume by 14%, although these reductions did not reach statistical significance in the reported study. springermedizin.denih.gov
| Model | Finding | Result | Source |
|---|---|---|---|
| HT-29 Colon Cancer Cells (In Vitro) | Induction of Apoptosis | 61% of cells became apoptotic | springermedizin.denih.gov |
| Mouse Model (In Vivo) | Tumor Weight Reduction | ~20% reduction (9.8 g vs 12.45 g in control) | springermedizin.denih.gov |
| Mouse Model (In Vivo) | Tumor Volume Reduction | ~14% reduction (6317 mm³ vs 7346 mm³ in control) | springermedizin.denih.gov |
Investigation of Mast Cell Involvement in Tumor Microenvironment
Cromolyn (sodium salt hydrate), a well-established mast cell stabilizer, has been the subject of investigation regarding its potential to modulate the tumor microenvironment (TME). The TME is a complex ecosystem of cancer cells, immune cells, blood vessels, and extracellular matrix components. Mast cells are a significant component of the immune infiltrate in many tumors and can exert both pro- and anti-tumorigenic effects.
Research has shown that mast cells can contribute to tumor progression by releasing a variety of mediators that promote angiogenesis, inflammation, and tissue remodeling. In some preclinical cancer models, targeting mast cells has been explored as a therapeutic strategy. For instance, in a cholangiocarcinoma mouse model, treatment with cromolyn sodium led to a decrease in mast cell infiltration and tumor growth. nih.gov This was associated with reduced expression of markers for proliferation (PCNA) and angiogenesis (VEGF-C), alongside an increase in apoptosis-related cleaved caspase-3. nih.gov
Furthermore, studies have explored the combination of cromolyn with other cancer therapies. In the context of anti-PD-1 immunotherapy, mast cells have been implicated in resistance mechanisms. Research has demonstrated that cromolyn sodium can inhibit the degranulation and release of cytokines from mast cells that are activated by PD-1 antibodies. researchgate.netresearchgate.net In vivo experiments have shown that cromolyn can enhance the efficacy of anti-PD-1 therapy by decreasing mast cell infiltration and the density of microvessels within the tumor. researchgate.net This suggests that by stabilizing mast cells, cromolyn may help to overcome resistance to certain immunotherapies. researchgate.net
However, the role of cromolyn in the TME is not always straightforward. One study using a 4T1 breast cancer model found that cromolyn, similar to the tyrosine kinase inhibitor imatinib, induced peri-tumoral blood clotting and promoted tumor growth. mdpi.com In a subcutaneous bladder cancer model, the timing of cromolyn administration determined its effect, with continuous treatment showing different outcomes compared to a shorter therapeutic protocol. mdpi.com These findings highlight the complexity of mast cell biology in cancer and suggest that the effects of cromolyn can be context-dependent.
Table 1: Effects of Cromolyn (Sodium Salt Hydrate) on the Tumor Microenvironment in Preclinical Models
| Cancer Model | Key Findings with Cromolyn Treatment | Observed Mechanisms |
|---|---|---|
| Cholangiocarcinoma | Decreased tumor growth | Reduced mast cell infiltration, decreased PCNA and VEGF-C, increased cleaved caspase-3 nih.gov |
| Melanoma (in combination with anti-PD-1) | Increased efficacy of anti-PD-1 therapy | Decreased mast cell infiltration and microvessel density researchgate.net |
| Bladder Cancer | Treatment protocol dependent effects | Downregulation of angiogenesis-related genes mdpi.com |
Anti-inflammatory Research in Animal Models
The carrageenan-induced paw edema model in rats is a classic and widely used assay to evaluate the anti-inflammatory properties of pharmacological agents. brieflands.comnih.govresearchgate.netnih.gov Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema, erythema, and hyperalgesia. researchgate.net
Studies have demonstrated the anti-inflammatory activity of cromolyn (sodium salt hydrate) in this model. When administered intraperitoneally, cromolyn has been shown to significantly reduce paw edema. brieflands.com In one study, cromolyn at doses of 50 and 100 mg/kg effectively reduced paw edema, with the 50 mg/kg dose showing comparable efficacy to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin (5 mg/kg). brieflands.com
The mechanism of action in this model appears to be linked to the modulation of pro-inflammatory mediators. Research has shown that cromolyn can reduce the concentration of interleukin-6 (IL-6) in both serum and paw tissue. brieflands.com IL-6 is a key cytokine involved in the inflammatory cascade. The reduction in IL-6 levels by cromolyn correlates with the observed decrease in paw volume. brieflands.com
Table 2: Effect of Cromolyn (Sodium Salt Hydrate) on Carrageenan-Induced Paw Edema in Rats
| Parameter | Effect of Cromolyn (50 and 100 mg/kg) | Comparison |
|---|---|---|
| Paw Edema | Significant reduction brieflands.com | Comparable to indomethacin (5 mg/kg) brieflands.com |
| Serum IL-6 Levels | Significant reduction brieflands.com | - |
| Paw Tissue IL-6 Levels | Significant reduction brieflands.com | - |
Cromolyn (sodium salt hydrate) has been investigated in various mouse models of allergic inflammation, including allergic peritonitis and allergic airway inflammation. nih.govresearchgate.net These models are crucial for understanding the cellular and molecular mechanisms of allergic diseases.
In a mouse model of allergic peritonitis, daily injections of cromolyn were found to decrease the total number of cells and eosinophils in the peritoneal cavity. nih.gov This model can be induced by sensitization and challenge with allergens such as ovalbumin and S. aureus enterotoxin B. nih.gov
Similarly, in a model of allergic airway inflammation induced by house dust mite (HDM), cromolyn administration led to a reduction in the total cell and eosinophil numbers in the bronchoalveolar lavage fluid and lung tissue. nih.gov These findings suggest that cromolyn can attenuate the inflammatory cell infiltrate in allergic responses in different anatomical locations.
Interestingly, in vitro studies have shown that while cromolyn is known for its mast cell stabilizing properties, it may have broader immunomodulatory effects. For instance, cromolyn did not significantly affect the release of pro-inflammatory mediators from IgE-activated human cord blood-derived mast cells in one study, but it did increase the levels of the anti-inflammatory/pro-resolution marker CD300a and the release of the anti-inflammatory cytokine IL-10. nih.gov
Eosinophils are key effector cells in allergic inflammation and asthma. Research indicates that cromolyn (sodium salt hydrate) can influence eosinophil recruitment and activity. As mentioned previously, in mouse models of allergic peritonitis and airway inflammation, cromolyn treatment significantly reduced the number of eosinophils in the inflamed tissues. nih.gov
The mechanism for this reduction in eosinophil numbers may be related to a direct effect on eosinophil function. In vitro experiments have shown that cromolyn can reduce the release of eosinophil peroxidase (EPX) from platelet-activating factor (PAF)-activated bone marrow-derived eosinophils. nih.gov EPX is a granule protein that contributes to tissue damage and inflammation in allergic diseases.
Clinical studies in humans with aspirin-intolerant asthma have also shown that inhaled cromolyn can significantly decrease blood and sputum eosinophil counts, as well as sputum levels of eosinophil cationic protein (ECP), another eosinophil granule protein. researchgate.net This suggests that the effects of cromolyn on eosinophils are relevant in a clinical setting.
Table 3: Effects of Cromolyn (Sodium Salt Hydrate) on Eosinophils in Allergic Inflammation
| Model/Setting | Effect on Eosinophil Numbers | Effect on Eosinophil Activity |
|---|---|---|
| Mouse Allergic Peritonitis | Decreased in peritoneal cavity nih.gov | - |
| Mouse Allergic Airway Inflammation | Decreased in BAL fluid and lung tissue nih.gov | - |
| In vitro (mouse bone marrow-derived eosinophils) | - | Reduced EPX release nih.gov |
| Human Aspirin-Intolerant Asthma | Decreased in blood and sputum researchgate.net | Decreased sputum ECP levels researchgate.net |
Cardiovascular Research in Animal Models
Experimental autoimmune myocarditis (EAM) is an animal model that mimics human inflammatory heart disease. researchgate.netnih.govnih.gov Mast cells are implicated in the pathophysiology of myocarditis, contributing to inflammation, fibrosis, and cardiac remodeling.
In a rat model of EAM, treatment with cromolyn (sodium salt hydrate) has been shown to have beneficial effects on the heart. nih.govnih.gov Postmortem analysis of hearts from cromolyn-treated rats revealed a significant reduction in myocardial fibrosis. nih.govnih.gov
Crucially, cromolyn treatment led to a significant decrease in the density and size of cardiac mast cells in the inflamed myocardium compared to control animals. researchgate.netnih.gov This reduction in mast cell presence and activity is associated with attenuated adverse left ventricular (LV) remodeling and dysfunction. nih.govnih.gov Echocardiography studies have shown that cromolyn can prevent LV dilatation and attenuate LV dysfunction in this model. nih.govnih.gov These findings suggest that mast cell stabilization with cromolyn could be a potential therapeutic strategy for inflammatory cardiomyopathies. nih.govnih.gov
Table 4: Effects of Cromolyn (Sodium Salt Hydrate) in a Rat Model of Experimental Autoimmune Myocarditis
| Parameter | Effect of Cromolyn Treatment |
|---|---|
| Cardiac Mast Cell Density | Significantly reduced researchgate.netnih.gov |
| Cardiac Mast Cell Size | Significantly reduced researchgate.netnih.gov |
| Myocardial Fibrosis | Reduced nih.govnih.gov |
| Left Ventricular Dilatation | Prevented nih.govnih.gov |
| Left Ventricular Dysfunction | Attenuated nih.govnih.gov |
Prevention of Plaque Expansion in Atherosclerosis Mouse Models
Cromolyn (sodium salt hydrate) has demonstrated a significant role in attenuating the progression of atherosclerosis in preclinical mouse models. Studies utilizing atherosclerosis-prone mouse models, such as low-density lipoprotein receptor knockout (Ldlr−/−) and apolipoprotein E knockout (ApoE−/−) mice, have shown that mast cell stabilization by cromolyn can effectively reduce the expansion of atherosclerotic plaques. nih.govahajournals.orgahajournals.org
In Ldlr−/− mice fed an atherogenic diet, treatment with cromolyn has been observed to decrease the atherosclerotic lesion areas in the aortic arches. nih.gov Furthermore, in mice with pre-existing atherosclerosis, a three-month treatment with cromolyn significantly reduced lipid deposition in the thoracic-abdominal aortas. nih.gov Mechanistically, cromolyn treatment in these models was associated with a reduction in Mac-3+ macrophages, CD4+ T cells, and activated mast cells within the lesions, as well as a decrease in lesion cell proliferation. nih.gov
Systemic activation of mast cells in ApoE−/− mice has been shown to promote robust plaque expansion. ahajournals.org However, treatment with the mast cell stabilizer cromolyn effectively prevents this adverse phenomenon. ahajournals.org In a model of carotid artery intimal thickness induced by a vein graft, cromolyn reduced the lesion area by 22%. nih.gov The inhibition of mast cell activation by cromolyn has been linked to a reduction in plaque progression. ahajournals.orgresearchgate.net
The therapeutic application of cromolyn has also been shown to improve plasma lipid profiles in Ldlr−/− mice, leading to reduced levels of total cholesterol, LDL, and triglycerides, alongside an increase in high-density lipoproteins (HDL). nih.gov These findings underscore the potential of cromolyn in preventing the expansion of atherosclerotic plaques by stabilizing mast cells and modulating the inflammatory and lipid components of the disease.
Table 1: Effect of Cromolyn on Atherosclerosis in Mouse Models
| Model | Key Findings | Reference |
|---|---|---|
| Ldlr−/− mice on atherogenic diet | Reduced atherosclerotic lesion areas in aortic arches. | nih.gov |
| Ldlr−/− mice with pre-established atherosclerosis | Significantly reduced lipid deposition in thoracic-abdominal aortas. | nih.gov |
| ApoE−/− mice | Prevention of mast cell activation-induced plaque expansion. | ahajournals.org |
Inhibition of Stress-Induced Interleukin-6 (IL-6) Release in Coronary Inflammation Models
Acute stress is a known trigger for the release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), which plays a crucial role in coronary inflammation and the pathogenesis of coronary artery disease. Research in mouse models has established a direct link between stress, mast cell activation, and the subsequent release of IL-6.
In studies involving C57BL/6J and Apolipoprotein E (ApoE) knockout mice, acute restraint stress was shown to increase serum IL-6 levels. mdpi.com This stress-induced IL-6 release was found to be mast cell-dependent, as it was absent in mast cell-deficient mice (W/Wv). mdpi.com Pre-treatment with cromolyn, a mast cell stabilizer, partially inhibited this stress-induced IL-6 release in both C57BL and ApoE mice. mdpi.com
These findings suggest that acute stress leads to the activation of mast cells, which in turn release IL-6, contributing to coronary inflammation. The ability of cromolyn to partially block this response highlights the significant role of mast cells in the stress-induced inflammatory cascade within the coronary arteries. The study also noted that the stress-induced IL-6 release was more pronounced in the atherosclerotic ApoE knockout mice, indicating a heightened inflammatory response to stress in the context of underlying cardiovascular disease. mdpi.com
Table 2: Effect of Cromolyn on Stress-Induced IL-6 Release
| Animal Model | Condition | Effect of Cromolyn | Reference |
|---|---|---|---|
| C57BL/6J and ApoE knockout mice | Acute restraint stress | Partially inhibited the increase in serum IL-6 levels. | mdpi.com |
Other Emerging Preclinical Applications and Mechanistic Studies
Cholestasis and Cholestatic Pruritus in Rat Models
Recent preclinical studies have investigated the therapeutic potential of cromolyn sodium in the context of cholestasis and the associated debilitating symptom of cholestatic pruritus. In an experimental rat model where cholestasis was induced by bile duct ligation, cromolyn sodium demonstrated promising efficacy. nih.govahajournals.org
Treatment with cromolyn sodium over a ten-day period resulted in significant biochemical and histopathological improvements. nih.govahajournals.org Specifically, rats treated with cromolyn sodium exhibited significant decreases in serum histamine (B1213489) and autotaxin levels, plasma total bile acids, total bilirubin, and biliary enzymes compared to the control group. ahajournals.org Autotaxin is recognized as a key pruritogenic signal in cholestasis. nih.govahajournals.org
Furthermore, cromolyn sodium treatment led to a significant reduction in itching behavior in the cholestatic rats. nih.govahajournals.org Histopathological analysis of liver samples revealed that most findings of cholestasis, with the exception of bile duct infarctus, were significantly improved in the cromolyn sodium-treated group. ahajournals.org The study also observed a significant decrease in liver and peritoneal mast cells in the rats that received cromolyn sodium. ahajournals.org These findings suggest that cromolyn sodium's beneficial effects in cholestasis and cholestatic pruritus are mediated through the stabilization of mast cells and the subsequent reduction in pro-inflammatory and pruritogenic mediators. nih.govahajournals.org
Table 3: Effects of Cromolyn Sodium in a Rat Model of Cholestasis
| Parameter | Outcome in Cromolyn-Treated Rats | Reference |
|---|---|---|
| Serum Histamine | Significant decrease | ahajournals.org |
| Serum Autotaxin | Significant decrease | ahajournals.org |
| Plasma Total Bile Acids | Significant decrease | ahajournals.org |
| Total Bilirubin | Significant decrease | ahajournals.org |
| Biliary Enzymes | Significant decrease | ahajournals.org |
| Itching Behavior | Significantly lower mean duration of itching | nih.govahajournals.org |
| Liver Histopathology | Significant improvement in most cholestatic findings | ahajournals.org |
Ovarian Fibrosis in Cisplatin-Induced Premature Ovarian Insufficiency (POI) Mouse Model
Cromolyn sodium has been investigated for its potential to mitigate ovarian fibrosis in a mouse model of cisplatin-induced premature ovarian insufficiency (POI). Cisplatin, a chemotherapy agent, is known to induce POI, which is characterized by the depletion of ovarian follicles and fibrosis.
In a study using a cisplatin-induced POI mouse model, the administration of cromolyn sodium, a mast cell stabilizer, was found to reverse the fibrotic phenotype in the ovaries. researchgate.net The study demonstrated that tryptase, a protease released by activated mast cells, induces the production of collagen I, a key component of fibrotic tissue, in mouse ovarian theca-stroma cells. researchgate.net
Treatment with cromolyn sodium led to a reduction in collagen I production in the ovaries of the cisplatin-treated mice. researchgate.net However, it is important to note that while cromolyn sodium effectively inhibited fibrosis, it did not have an effect on hormone synthesis or the number of follicles. researchgate.net This suggests that inhibiting fibrosis alone with cromolyn sodium may not be sufficient to fully restore ovarian function in this model of POI. researchgate.net Nevertheless, the findings highlight a potential therapeutic role for cromolyn in addressing the fibrotic component of chemotherapy-induced ovarian damage.
Table 4: Effect of Cromolyn Sodium on Cisplatin-Induced Premature Ovarian Insufficiency
| Parameter | Effect of Cromolyn Sodium | Reference |
|---|---|---|
| Ovarian Fibrosis | Reversed fibrotic phenotype | researchgate.net |
| Collagen I Production | Reduced | researchgate.net |
| Hormone Synthesis | No effect | researchgate.net |
Potential in Drug Repurposing for Dentin Repair
Cromolyn has been identified as a potential candidate for drug repurposing in the field of regenerative dentistry, specifically for dentin repair. The underlying principle involves the stimulation of the Wnt/β-catenin signaling pathway, which is crucial for the differentiation of pulp stem cells into new odontoblast-like cells that can produce reparative dentin.
Some studies have explored the off-target effects of various existing drugs on the Wnt signaling pathway, with a focus on their ability to inhibit Glycogen Synthase Kinase 3 (GSK3). ahajournals.orgnih.gov Cromolyn, known as a mast cell stabilizer, has been shown to exhibit hypoglycemic properties and inhibit GSK3 in vitro and in vivo. ahajournals.org This inhibitory effect on GSK3 is a key mechanism for activating the Wnt pathway.
In vitro studies on murine dental pulp cells have assessed the viability of these cells when exposed to different concentrations of cromolyn. ahajournals.org The results indicated that cromolyn affected the viability of dental pulp cells at concentrations higher than 100 nM. ahajournals.org This suggests that at lower concentrations, cromolyn could potentially promote the Wnt signaling pathway without causing significant cytotoxicity, making it a candidate for further in vivo trials for dentin repair. ahajournals.org The repurposing of cromolyn for this application could offer a faster route to clinical trials for new dental therapies aimed at natural tooth preservation. nih.gov
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Cromolyn (sodium salt hydrate) |
| Interleukin-6 (IL-6) |
| Cisplatin |
| Tryptase |
| Collagen I |
Chemical Synthesis, Structural Analysis, and Derivatization for Research
Chemical Structure and Nomenclature of Cromolyn (B99618) (Sodium Salt Hydrate)
Cromolyn sodium is the disodium (B8443419) salt of cromoglicic acid. nih.gov The systematic IUPAC name for this compound is disodium 5,5'-[(2-hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate]. nih.gov It is also commonly referred to as sodium cromoglycate. tandfonline.com The molecular formula of the anhydrous salt is C23H14Na2O11, with a molecular weight of 512.34 g/mol . nih.gov
The core structure of cromolyn consists of two chromone (B188151) rings linked by a glycerol (B35011) ether bridge. Each chromone ring, a derivative of benzopyran with a ketone group on the pyran ring, possesses a carboxylic acid group at the 2-position. google.com The presence of these two carboxylic acid groups allows for the formation of the disodium salt, which is the pharmaceutically active form. The molecule is hygroscopic and typically exists as a white crystalline powder. nih.gov
Interactive Data Table: Chemical Identifiers of Cromolyn Sodium
| Identifier | Value |
| IUPAC Name | disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate |
| Synonyms | Sodium cromoglycate, Disodium cromoglycate, Cromolyn sodium |
| CAS Number | 15826-37-6 |
| Molecular Formula | C23H14Na2O11 |
| Molecular Weight | 512.3 g/mol |
| PubChem CID | 27503 |
Synthetic Approaches and Pathways for Cromones
The synthesis of the cromone scaffold, the core of cromolyn, can be achieved through several established chemical pathways. These methods often start from substituted phenols and involve cyclization to form the benzopyranone ring system.
One common approach is the Baker-Venkataraman rearrangement , which involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, followed by acid-catalyzed cyclization to yield the chromone ring. google.com Modifications to this method include performing the cyclization in situ using pyridine (B92270) as a catalyst. google.com
Another significant method is the Simonis reaction , where a phenol (B47542) is condensed with a β-ketoester in the presence of a dehydrating agent like phosphorus pentoxide to directly form the chromone ring. google.com
The Vilsmeier-Haack reaction provides a route to 3-formylchromones, which can be further modified. google.com This reaction involves the formylation of an o-hydroxyacetophenone derivative. google.com
A specific synthesis of cromolyn sodium begins with the condensation of 2,6-dihydroxyacetophenone with either 1,3-dibromo-2-propanol (B146513) or epichlorohydrin (B41342) under alkaline conditions. guidechem.comechemi.com This is followed by a cyclization reaction with diethyl oxalate (B1200264) in the presence of a strong base like sodium ethoxide to form the bis-chromone structure. guidechem.com Finally, saponification with aqueous sodium hydroxide (B78521) yields the disodium salt of cromoglicic acid. oup.com
Structure-Activity Relationship (SAR) Studies of Cromolyn and Analogs
Structure-activity relationship (SAR) studies have been crucial in understanding the structural requirements for the mast cell-stabilizing activity of cromolyn and in the design of its analogs. Early research established that the bis-chromone structure is essential for its activity. nih.gov
Key findings from SAR studies include:
Coplanarity of the Chromone Rings: The activity of bis-chromone derivatives is influenced by the coplanarity of the two chromone nuclei. acs.org
The Linker Chain: The nature of the linking chain between the two chromone rings is critical. The 2-hydroxypropyloxy linker in cromolyn was found to be optimal.
Substituents on the Chromone Ring: The presence and position of substituents on the benzopyran ring can significantly alter the pharmacological activity. For instance, the introduction of electron-donating groups or hydrogen-bonding groups can enhance activity in some contexts. nih.gov
Carboxylic Acid Groups: The carboxylic acid groups at the 2-position of each chromone ring are vital for activity, likely due to their role in receptor binding.
Interestingly, some analogs have shown significantly higher potency than cromolyn in in vitro models, such as inhibiting histamine (B1213489) release from human lung fragments. nih.gov However, this increased in vitro potency did not always translate to clinical efficacy, highlighting the complexity of the drug's mechanism of action beyond simple mast cell stabilization. nih.gov
Development and Characterization of Cromolyn Derivatives for Research Purposes
The development of cromolyn derivatives has been driven by the need to improve its pharmacological properties and to create tools for research.
Nedocromil sodium is a notable analog of cromolyn, developed to have a broader spectrum of anti-inflammatory activity. nih.gov Chemically, it is a pyranoquinoline dicarboxylic acid, distinguishing it from the bis-chromone structure of cromolyn. nih.gov Nedocromil inhibits the release of inflammatory mediators from a wider range of inflammatory cells, including eosinophils, neutrophils, and macrophages, in addition to mast cells. nih.govguidetopharmacology.org Its synthesis involves a multi-step process starting from m-anisidine. google.com
Interactive Data Table: Comparison of Cromolyn and Nedocromil
| Feature | Cromolyn Sodium | Nedocromil Sodium |
| Core Structure | Bis-chromone | Pyranoquinoline |
| Primary Mechanism | Mast cell stabilizer | Mast cell stabilizer and broader anti-inflammatory |
| Target Cells | Mast cells | Mast cells, eosinophils, neutrophils, macrophages |
To facilitate research into the distribution and target engagement of cromolyn, labeled analogs have been developed, particularly for use in medical imaging techniques like Positron Emission Tomography (PET). google.com The introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), allows for the non-invasive visualization of the drug's biodistribution in vivo. google.commdanderson.org
The synthesis of these labeled compounds often involves the radiofluorination of a suitable precursor. google.com For example, a common strategy is the nucleophilic substitution of a leaving group, such as a tosylate or triflate, with [¹⁸F]fluoride. google.com The characterization of these radiolabeled analogs involves techniques like High-Performance Liquid Chromatography (HPLC) to ensure radiochemical purity and mass spectrometry to confirm the structure. researchgate.net These imaging agents are being investigated for their potential to visualize sites of inflammation, such as in neurodegenerative diseases and atherosclerosis. google.comnih.gov
Analytical Methods for Research Quantification
A variety of analytical methods have been developed and validated for the quantification of cromolyn sodium in different matrices, which is essential for pharmacokinetic studies, quality control, and research on its mechanism of action.
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the analysis of cromolyn. Reversed-phase HPLC methods using C18 columns with UV detection are common. oup.comresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724). oup.comsielc.com Stability-indicating HPLC methods have also been developed to separate cromolyn from its degradation products. tandfonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex biological matrices like plasma, LC-MS/MS methods are employed. nih.govnih.gov These methods offer lower limits of quantification, making them suitable for pharmacokinetic studies where concentrations are low. nih.gov
Spectrophotometry: UV-Vis spectrophotometric methods have been used for the determination of cromolyn, often in combination with chemometric techniques like principal component regression (PCR) and partial least squares (PLS) to resolve mixtures with its degradation products. nih.gov
Other Techniques: Other analytical methods reported for cromolyn quantification include thin-layer chromatography (TLC) and capillary electrophoresis. oup.com
Interactive Data Table: Analytical Methods for Cromolyn Quantification
| Method | Principle | Application |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Routine quality control, quantification in pharmaceutical formulations. |
| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio. | Bioanalysis in plasma, high sensitivity pharmacokinetic studies. |
| Spectrophotometry | Measurement of light absorption at a specific wavelength. | Quantification in simple matrices, stability studies. |
| Capillary Electrophoresis | Separation based on charge and size in an electric field. | Research applications. |
Isotope Labeling Techniques (e.g., 3H, 14C) for Animal Studies
Isotope labeling is a critical technique in pharmaceutical research for elucidating the metabolic fate of a drug. In animal studies, incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the cromolyn molecule allows for its detection and quantification in various tissues and fluids. This process, known as radiolabeling, provides indispensable data on the absorption, distribution, metabolism, and excretion (ADME) of the compound.
The synthesis of radiolabeled compounds is a complex process that involves replacing specific atoms in the molecule with their radioactive isotopes without altering the compound's chemical and biological properties moravek.com. For cromolyn, this would typically involve a multi-step chemical synthesis where a precursor molecule is reacted with a radiolabeled reagent. The choice of isotope and the position of the label within the cromolyn structure are crucial for the stability of the label and the relevance of the metabolic data obtained.
While specific synthesis pathways for ³H- or ¹⁴C-labeled cromolyn are not extensively detailed in publicly available literature, the general principles of radiosynthesis would apply moravek.com. The process requires specialized expertise to handle radioactive materials and to purify the final radiolabeled compound to a high degree, ensuring that the detected radioactivity corresponds directly to the drug and not to impurities moravek.com.
Studies utilizing radiolabeled compounds are fundamental for regulatory submissions. For example, studies with other compounds, such as ¹⁴C-lomustine, demonstrate how intravenous administration in animal models allows for tracking the distribution of the radioactive label throughout various organs over time, providing a clear picture of the drug's biodistribution nih.gov. Although not involving ³H or ¹⁴C, the synthesis of fluorine-18 (¹⁸F) labeled cromolyn derivatives has been developed for use in medical imaging, illustrating that the cromolyn structure can be modified to incorporate radioisotopes for in vivo tracking google.com.
Chromatographic (HPLC) and Spectrophotometric Methods for Research Sample Analysis
For the analysis of cromolyn in research samples, chromatographic and spectrophotometric methods are essential for quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) is a widely used, robust technique for separating cromolyn from other components in a mixture.
Several validated HPLC methods have been developed for the determination of cromolyn sodium. These methods vary in their specific parameters, such as the type of stationary phase (column), the composition of the mobile phase, and the detection wavelength. A common approach involves reverse-phase chromatography using a C18 column with a mobile phase consisting of a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) hydrogen carbonate) nih.govnih.gov. Detection is typically achieved using a UV detector at wavelengths where cromolyn exhibits strong absorbance, such as 220 nm or 240 nm nih.gov. More advanced methods couple liquid chromatography with mass spectrometry (LC-MS), which offers higher sensitivity and selectivity for detecting cromolyn in complex biological matrices nih.gov.
Spectrophotometry offers a simpler and more cost-effective method for cromolyn analysis. The UV absorption spectrum of cromolyn sodium in a sodium phosphate buffer (pH 7.4) shows characteristic maxima, which can be used for its quantification caymanchem.com. The primary absorption maximum is observed at approximately 326 nm. Advanced spectrophotometric techniques, such as the mean centering ratio spectra method, have also been employed for the stability-indicating assay of cromolyn sodium and its degradation products caymanchem.com.
Below is a table summarizing various published chromatographic methods for cromolyn analysis.
| Method | Column | Mobile Phase | Flow Rate | Detection | Retention Time |
|---|---|---|---|---|---|
| RP-HPLC | Waters Symmetry® C18 (250 mm × 4.6 mm, 5 µm) | Methanol : 0.1 M Phosphate Buffer (60:40, v/v, pH 4.0) | Not Specified | UV at 220 nm | Not Specified |
| LC-MS | Not Specified | 10 mM Ammonium Hydrogen Carbonate (pH 8.0) and Acetonitrile (9:1) | 0.25 mL/min | MS/MS (m/z 467.0 -> 379.0) | 1.9 min (in Methanol) or 4.1 min (in Buffer) |
Preparation of Solutions for In Vitro and In Vivo Experiments (e.g., solubility in DMSO, PBS)
The preparation of cromolyn solutions for laboratory experiments requires careful consideration of its solubility in various solvents. Cromolyn sodium salt hydrate (B1144303) is a white, crystalline powder that is readily soluble in water but practically insoluble in ethanol (B145695) chemicalbook.com.
For in vitro and in vivo studies, stock solutions are often prepared in solvents like Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS). The solubility in DMSO has been reported at concentrations of approximately 1 mg/mL and, with the aid of ultrasonication, up to 25 mg/mL caymanchem.commedchemexpress.com. It is crucial to use newly opened, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound medchemexpress.comselleckchem.com. When preparing a stock solution in DMSO, the solvent should be purged with an inert gas caymanchem.com. For biological experiments, this stock solution is then further diluted into aqueous buffers or isotonic saline to minimize the physiological effects of the organic solvent caymanchem.com.
Organic solvent-free aqueous solutions can be prepared by dissolving the crystalline solid directly in aqueous buffers. The solubility of cromolyn sodium salt hydrate in PBS (pH 7.2) is approximately 5 mg/mL caymanchem.com. A study detailing the preparation of calibrants for an LC-MS assay involved creating a 1 mg/mL solution of cromolyn sodium in 1X PBS (10 mM, pH 7.4), which was then used to prepare more dilute solutions nih.gov. It is generally recommended not to store aqueous solutions for more than one day to ensure stability and prevent degradation caymanchem.com.
The table below summarizes the solubility of cromolyn sodium in common laboratory solvents.
| Solvent | Approximate Solubility |
|---|---|
| Water | 100 mg/mL (1:10) |
| PBS (pH 7.2) | 5 mg/mL |
| DMSO | 1 mg/mL to 25 mg/mL (with ultrasound) |
| Ethanol | Practically Insoluble |
Research Methodologies and Experimental Models in Cromolyn Studies
In Vitro Cellular Models
In vitro models are essential for dissecting the direct cellular and molecular effects of cromolyn (B99618). These models range from established cell lines to primary cells isolated from tissues, providing a controlled environment to study specific biological processes.
Mast cell lines are invaluable tools for studying the hallmark effect of cromolyn: mast cell stabilization.
LAD2 Mast Cells: This human mast cell line is a crucial model for studying the effects of cromolyn on human mast cell biology.
Human Cord Blood-Derived Mast Cells (CBMCs): CBMCs represent a primary human mast cell model. In vitro studies have shown that cromolyn sodium can increase the levels of the anti-inflammatory/pro-resolution protein CD300a and enhance the release of IL-10 from IgE-activated CBMCs, without affecting pro-inflammatory mediators. huji.ac.ilnih.gov
Murine Bone Marrow-Derived Mast Cells (BMMCs): BMMCs are widely used to study mast cell function. uni.lufrontiersin.org Interestingly, studies have shown that cromolyn does not significantly affect murine BMMCs in vitro, highlighting species-specific differences in its activity. huji.ac.ilnih.gov Long-term exposure of BMMCs to cromolyn, however, has been shown to lead to a dose-dependent and reversible inhibition of mediator release. nih.gov
Primary cell cultures offer a more physiologically relevant system to study cromolyn's effects on cells isolated directly from tissues.
Human Lung and Intestinal Mast Cells: These primary cells are critical for understanding how cromolyn functions in the specific tissues where it is clinically applied.
Rat Peritoneal Mast Cells: Historically, rat peritoneal mast cells have been a key model in demonstrating the mast cell-stabilizing properties of cromolyn.
Human Bronchial Epithelium: Research on human bronchial epithelial cells helps to elucidate the effects of cromolyn on the airway lining.
Alveolar Macrophages: Studies using alveolar macrophages have revealed that cromolyn sodium can block their stimulation by certain agonists. nih.gov It has been shown to inhibit the production of superoxide anion by blocking the phosphatidylinositol (PI) pathway, possibly by acting on a GTP-binding protein. nih.gov
Cromolyn's effects have been investigated in various other cell lines, revealing actions beyond mast cell stabilization.
PC12 Cell Line: This cell line, derived from a rat pheochromocytoma, is often used in neurobiological research.
Cancer Cell Lines: The anti-cancer potential of cromolyn has been explored in several cancer cell lines. It has been shown to reduce the viability and proliferation of various cancer cell lines, including those from colon, liver, larynx, and cervix, with IC50 values around 4 μM. tandfonline.comnih.gov In colon cancer cell lines like HT-29, cromolyn has been found to selectively suppress proliferation and induce apoptosis. nih.govnih.gov However, in some studies on bladder cancer cell lines, cromolyn did not directly affect the viability of the tumor cells. mdpi.com
Table 1: Effects of Cromolyn on Different Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings |
| HT-29 | Colon Cancer | Selectively suppressed proliferation and induced apoptosis. nih.govnih.gov |
| Caco2, HepG2, MCF7, Hela, A5W9, Hep2 | Various Cancers | Significant reduction in viability and proliferation. tandfonline.com |
| MB49 | Bladder Cancer | No direct effect on cell viability. mdpi.com |
Organ bath preparations allow for the study of cromolyn's effects on isolated tissues, preserving the complex interactions between different cell types.
Isolated Guinea Pig Ileum: This preparation is a classic model for studying smooth muscle contraction and the effects of inflammatory mediators.
Cat Trachea: Used to investigate the effects of cromolyn on airway smooth muscle and reactivity.
Frog Oesophagus: This model can be used for studying ciliary activity and mucus secretion.
In Vivo Animal Models
In vivo animal models are indispensable for evaluating the systemic effects of cromolyn and its therapeutic potential in complex disease states.
A variety of mouse models have been employed to investigate the effects of cromolyn in different pathological contexts.
SOD1G93A Mice (Amyotrophic Lateral Sclerosis Model): In this ALS model, cromolyn sodium treatment has been shown to delay the onset of neurological symptoms, improve motor performance, and increase motor neuron survival in the lumbar spinal cord. nih.govmassgeneral.orgalsnewstoday.com It also decreased the expression of pro-inflammatory cytokines and chemokines in the spinal cord and plasma. nih.govmassgeneral.orgresearchgate.net
Tg2576 AD Mice (Alzheimer's Disease Model): Cromolyn has demonstrated neuroprotective effects in mouse models of Alzheimer's disease by modulating microglial cell activation. nih.govresearchgate.net
Bladder Cancer Mice: In a subcutaneous bladder cancer model using MB49 cells, the effect of cromolyn was dependent on the administration protocol. mdpi.comnih.gov A continuous 11-day treatment led to a greater tumor burden, while a 4-day therapeutic protocol in mice with established tumors showed a trend towards decreased tumor weight. mdpi.comnih.gov
Colon Cancer Mice: In a subcutaneous colon cancer model using CT26 cells, cromolyn treatment resulted in a reduction in tumor volume and weight, although these changes were not statistically significant. nih.govnih.govspringermedizin.de
Allergic Inflammation Mice: In mouse models of allergic peritonitis and allergic airways inflammation, cromolyn injections decreased the numbers of total cells and eosinophils in the peritoneal cavity and bronchoalveolar lavage fluid. huji.ac.ilnih.gov It has also been shown to block intestinal permeability and protect against antigen sensitization in a mouse model of food allergy. researchgate.net
EAM (Experimental Autoimmune Myocarditis) Mice: This model is used to study autoimmune heart disease.
POI (Postoperative Ileus) Mice: This model investigates the paralysis of the gastrointestinal tract that often occurs after surgery.
Normal/Diabetic Mice: These models are used to study the effects of cromolyn on metabolic parameters.
Table 2: Summary of Cromolyn Effects in Various Mouse Models
| Mouse Model | Disease/Condition | Key Findings |
| SOD1G93A | Amyotrophic Lateral Sclerosis | Delayed disease onset, improved motor function, increased motor neuron survival, reduced inflammation. nih.govmassgeneral.orgalsnewstoday.com |
| Tg2576 AD | Alzheimer's Disease | Neuroprotective effects via microglial modulation. nih.govresearchgate.net |
| Bladder Cancer (MB49) | Bladder Cancer | Contrasting effects on tumor growth depending on the treatment protocol. mdpi.comnih.gov |
| Colon Cancer (CT26) | Colon Cancer | Non-significant reduction in tumor volume and weight. nih.govnih.govspringermedizin.de |
| Allergic Inflammation | Allergic Peritonitis/Airways Inflammation | Decreased inflammatory cell infiltration. huji.ac.ilnih.gov |
Rat models have also been instrumental in understanding the pharmacological properties of cromolyn.
Carrageenan-Induced Paw Edema Rats: This is a classic model of acute inflammation. researchgate.netnih.govresearchgate.net Studies have shown that cromolyn sodium, at doses of 50 and 100 mg/kg, effectively reduced paw edema and the concentration of serum and paw tissue IL-6, demonstrating significant anti-inflammatory activity. brieflands.com
Cholestasis Rats: In a bile duct ligation-induced cholestasis model, cromolyn sodium treatment led to significant decreases in serum histamine (B1213489) and autotaxin levels, plasma total bile acids, total bilirubin, and biliary enzymes. nih.govnih.govresearchgate.netavesjournals.com It also improved histopathological findings of cholestasis and decreased the number of liver and peritoneal mast cells. nih.govnih.govresearchgate.netavesjournals.com
Biochemical and Molecular Assays
A variety of biochemical and molecular assays have been employed to elucidate the mechanisms of action of cromolyn sodium at a subcellular level.
The quantification of inflammatory mediators released from mast cells and other immune cells is a cornerstone of cromolyn research.
Histamine and Leukotrienes: Cromolyn sodium is widely recognized for its ability to prevent the release of inflammatory mediators such as histamine and leukotrienes from mast cells. capes.gov.brnih.gov Studies in both guinea pig and human intestinal preparations have shown that cromolyn can suppress the release of histamine. nih.gov
Cytokines: Research has demonstrated that cromolyn can inhibit the secretion of a wide spectrum of inflammatory cytokines and chemokines from human microglial cells, including IL-1β, IL-6, IL-8, and IFN-γ. In some studies, while cromolyn had no significant effect on the release of TNF, it did inhibit VEGF release. researchgate.net
Prostaglandins: Cromolyn has been shown to inhibit the release of prostaglandin (B15479496) D2 (PGD2) from mast cells. capes.gov.br This inhibition of PGD2 release is believed to contribute to its protective effect against mannitol-induced bronchoconstriction in asthmatic subjects. capes.gov.br
| Mediator | Effect of Cromolyn | Cell/Model System | Citation |
|---|---|---|---|
| Histamine | Inhibition of release | Human and Guinea Pig Intestinal Mast Cells | nih.gov |
| Leukotrienes | Inhibition of release | General Mast Cell Models | capes.gov.brnih.gov |
| IL-1β, IL-6, IL-8, IFN-γ | Inhibition of secretion | Human Microglia (HMC3) | |
| Prostaglandin D2 (PGD2) | Inhibition of release | Human Mast Cells | capes.gov.br |
Phosphorylation events are critical in the signaling cascades that lead to mast cell degranulation. Assays measuring these events have provided insight into cromolyn's mechanism of action. Cromolyn has been shown to inhibit the activity of protein kinase C (PKC). Furthermore, studies on rat peritoneal mast cells revealed that cromolyn stimulates the phosphorylation of a 78 kDa protein, an event that is correlated with the inhibition of secretion. Interestingly, the phosphorylation of this 78-kDa protein can be rapidly reversed by phorbol esters that activate protein kinase C, suggesting a complex regulatory mechanism. The 78 kDa protein has been identified as being homologous to moesin (B1176500), a protein that may regulate the connection between the cytoskeleton and the plasma membrane, thereby influencing stimulus-secretion coupling in mast cells.
Quantitative real-time polymerase chain reaction (qRT-PCR) has been used to analyze changes in gene expression following treatment with cromolyn. In a study using human microglial cells (HMC3) stimulated with TNF-α, cromolyn was shown to decrease the gene expression levels of the pro-inflammatory cytokines IL-6 and IL-8 in a dose-dependent manner. This indicates that cromolyn's anti-inflammatory effects extend to the regulation of gene transcription.
| Gene | Effect of Cromolyn | Cell Line | Assay | Citation |
|---|---|---|---|---|
| IL-6 | Decreased expression | Human Microglia (HMC3) | qRT-PCR | |
| IL-8 | Decreased expression | Human Microglia (HMC3) | qRT-PCR |
Phospholipase A: Early research from the 1970s investigated the effect of cromolyn on phospholipase A activity. One study reported that disodium (B8443419) cromoglycate could inhibit mast cell degranulation and histamine release induced by phospholipase A. However, a subsequent, more detailed study concluded that cromolyn, at various concentrations, did not appear to affect the activity of purified snake venom phospholipase A in egg yolk emulsion or isolated mast cell systems, suggesting that a direct inhibition of this enzyme is not its primary mechanism of action.
Glycogen Synthase Kinase 3 (GSK-3): More recent research has identified cromolyn as a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), with an IC50 of 2.0 µM. This inhibition of GSK-3β has been explored for its potential therapeutic effects in conditions such as diabetes and obesity.
In the context of neurodegenerative diseases like Alzheimer's, cromolyn has been investigated for its effects on the aggregation of amyloid-beta (Aβ) peptides. In vitro assays are used to monitor the kinetics of Aβ aggregation over time, often using dyes like Thioflavin T, which fluoresces upon binding to aggregated Aβ. Studies have shown that cromolyn can reduce the levels of aggregation-prone Aβ. It has been demonstrated that cromolyn, both alone and in combination with ibuprofen, can almost completely abolish longer insoluble Aβ species like Aβ40 and Aβ42 in transgenic mouse models of Alzheimer's disease.
Histopathological and Immunocytochemical Techniques
Histopathological and immunocytochemical techniques are fundamental in cromolyn studies to visualize and quantify cellular and tissue-level changes. These methods provide critical insights into the effects of cromolyn on mast cell populations, neuronal health, and tissue fibrosis.
The assessment of mast cell distribution and density is a cornerstone of in vivo cromolyn research, given the compound's primary role as a mast cell stabilizer. Both histochemical and immunohistochemical methods are employed for this purpose.
Histochemical Staining: A widely used histochemical method for identifying mast cells is Toluidine blue staining . This technique relies on the metachromatic property of mast cell granules, which are rich in heparin and histamine. When stained with Toluidine blue, these granules appear purple or reddish-violet against a blue background, allowing for their clear visualization and quantification. Different protocols, such as the Churukian-Schenk and Luna methods, have been developed to optimize mast cell staining and reduce background interference, thereby facilitating accurate automated image analysis. In studies investigating cromolyn's effects, tissue sections are stained with Toluidine blue, and the number of mast cells, as well as their degranulation state, is quantified using light microscopy.
Immunohistochemical Staining: For more specific identification of mast cells, immunohistochemistry (IHC) is employed. This technique uses antibodies that target specific proteins, or markers, on the surface of or within mast cells. Commonly used mast cell markers in cromolyn research include:
c-Kit (CD117): A receptor tyrosine kinase that is crucial for mast cell development and survival.
Tryptase and Chymase: Serine proteases that are abundantly stored in mast cell granules and are considered key markers of mast cell activation.
In these studies, tissue sections are incubated with primary antibodies against these markers, followed by secondary antibodies conjugated to enzymes or fluorophores that generate a detectable signal. This allows for the precise localization and quantification of mast cells within tissues.
Table 1: Techniques for Assessing Mast Cell Distribution and Density in Cromolyn Studies
| Technique | Principle | Markers/Stains | Key Findings in Cromolyn Studies |
|---|---|---|---|
| Histochemistry | Metachromatic staining of mast cell granules. | Toluidine Blue | Visualization and quantification of total and degranulated mast cells. Cromolyn treatment has been shown to reduce the number of degranulated mast cells in the tibialis anterior muscle of ALS mouse models. researchgate.net |
| Immunohistochemistry (IHC) | Antibody-based detection of specific mast cell proteins. | c-Kit (CD117), Tryptase, Chymase | Specific identification and quantification of mast cell populations. Studies have used these markers to demonstrate a decrease in mast cell infiltration in tumors following cromolyn treatment. |
In the context of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), cromolyn's neuroprotective effects are evaluated by analyzing neuronal integrity and the extent of degeneration.
Motor Neuron Survival: To assess the survival of motor neurons, particularly in the spinal cord of ALS animal models, Hematoxylin and Eosin (H&E) staining is a standard histological technique. H&E staining allows for the visualization of the general morphology of neuronal cell bodies. Healthy motor neurons are typically large with a prominent nucleus and Nissl substance in the cytoplasm. In cromolyn studies, researchers count the number of healthy motor neurons in the lumbar spinal cord of treated versus untreated animal models to determine if the compound has a neuroprotective effect. nih.gov
Neuromuscular Junction (NMJ) Integrity: The neuromuscular junction, the synapse between a motor neuron and a muscle fiber, is a critical site of pathology in ALS. The integrity of the NMJ is often assessed using immunofluorescence microscopy . This technique involves staining the presynaptic nerve terminal and the postsynaptic acetylcholine receptors (AChRs). A common approach is to use:
Antibodies against neurofilament and synaptophysin to visualize the motor neuron axon and nerve terminal.
α-bungarotoxin (α-BTX) , a snake venom component that binds with high affinity to AChRs on the muscle fiber, is typically conjugated to a fluorescent dye to visualize the motor endplate.
By examining the co-localization of these markers using confocal microscopy, researchers can assess the degree of denervation and the morphology of the NMJ. Studies have shown that cromolyn treatment can reduce the denervation of the neuromuscular junction in the tibialis anterior muscle of SOD1G93A mice, an animal model of ALS. nih.gov
Cromolyn's potential anti-fibrotic effects are investigated by evaluating the extent of fibrosis and tissue remodeling in various organs.
Histological Assessment of Collagen Deposition: A key histopathological technique for assessing fibrosis is Masson's trichrome staining . This stain differentiates between collagen and other tissue components, staining collagen fibers blue or green, muscle and cytoplasm red, and nuclei black. ihisto.io This allows for the visualization and quantification of collagen deposition, a hallmark of fibrosis. In studies evaluating cromolyn's efficacy in reducing fibrosis, tissue sections from organs such as the heart or ovaries are stained with Masson's trichrome. nih.gov The area of fibrosis is then quantified using morphometric analysis, often with the aid of image analysis software, to determine the percentage of the tissue that is fibrotic.
Behavioral and Functional Assays in Animal Models
To assess the functional outcomes of cromolyn treatment in animal models of disease, a range of behavioral and functional assays are employed. These assays are critical for determining whether the cellular and molecular effects of cromolyn translate into meaningful improvements in motor function or reductions in pathological behaviors like pruritus.
Motor Deficits in ALS Models: In animal models of ALS, such as the SOD1G93A mouse, motor deficits are a key feature of the disease progression. To evaluate the impact of cromolyn on these deficits, researchers utilize several behavioral tests:
Platform for Gait and Efficacy (PaGE) Task: This task assesses motor function and coordination. Studies have shown that cromolyn treatment can significantly improve the performance of SOD1G93A mice on the PaGE task. nih.govresearchgate.net
Rotarod Test: This test measures motor coordination and balance by assessing the ability of a mouse to remain on a rotating rod.
Gait Analysis: Manual or automated gait analysis systems are used to measure various parameters of an animal's walk, such as stride length and width, to detect subtle motor deficits.
Pruritus Assessment: In animal models of pruritus (itching), the primary behavioral outcome is the quantification of scratching behavior. To induce itching, various agents can be used, including chloroquine for non-histamine-dependent itch or compound 48/80 for histamine-dependent itch. meliordiscovery.com Following the induction of pruritus, the animals are observed, and their scratching behavior is quantified. This typically involves counting the number of scratching bouts or the total time spent scratching over a defined period. Video recording and automated analysis software can be used to improve the accuracy and efficiency of this quantification. arcadiascience.com
Table 2: Behavioral and Functional Assays in Cromolyn Studies
| Assay | Animal Model | Measured Parameter | Key Findings in Cromolyn Studies |
|---|---|---|---|
| PaGE Task | ALS Mouse Models (e.g., SOD1G93A) | Motor function and coordination. | Cromolyn treatment improved performance in SOD1G93A mice. nih.govresearchgate.net |
| Rotarod Test | ALS Mouse Models | Motor coordination and balance. | Used to assess the effect of cromolyn on motor deficits. |
| Gait Analysis | ALS Mouse Models | Stride length, width, and other gait parameters. | Used to detect subtle motor impairments and the effects of cromolyn treatment. |
| Scratching Behavior Quantification | Pruritus Models (e.g., Chloroquine-induced) | Number of scratching bouts, duration of scratching. | Cromolyn is evaluated for its ability to reduce scratching behavior. |
Future Research Directions for Cromolyn Sodium Salt Hydrate in Academic Settings
Deeper Elucidation of Unexplored Molecular and Signaling Mechanisms
The classical understanding of cromolyn's mechanism centers on the inhibition of mast cell degranulation by preventing calcium influx. mdpi.com However, the precise molecular targets and downstream signaling pathways are not fully elucidated. Future academic research will likely focus on identifying the specific ion channels or other membrane-associated proteins that cromolyn (B99618) interacts with to exert its effects. One study has suggested that cromolyn acts as an agonist for the G-protein-coupled receptor 35 in human mast cells, which alters calcium flux. nih.gov Further investigation into this and other potential receptors is warranted.
The observation that cromolyn's inhibitory action can exhibit tachyphylaxis (a rapid decrease in response to a drug after repeated doses) suggests complex regulatory mechanisms. plos.org Research into the phosphorylation of proteins like moesin (B1176500) in response to cromolyn could provide insights into these desensitization processes. plos.org Unraveling these intricate molecular details will be crucial for a more comprehensive understanding of its pharmacological profile.
Investigation of Broader Immunomodulatory Effects Beyond Mast Cell Stabilization
Emerging evidence suggests that cromolyn's effects extend beyond mast cell stabilization, influencing a wider range of immune cells and inflammatory pathways. mdpi.comresearchgate.net Studies have indicated that cromolyn may also impact the function of eosinophils and NK cells. mdpi.comresearchgate.net Further research is needed to characterize these interactions and their functional consequences in various inflammatory contexts.
In preclinical models of neuroinflammation, cromolyn has demonstrated the ability to modulate microglial activation, shifting them from a pro-inflammatory to a more neuroprotective, phagocytic state. massgeneral.orgnih.govnih.gov Specifically, it has been shown to reduce the secretion of pro-inflammatory cytokines and chemokines such as IL-1β, TNFα, and CXCL1 from microglia. nih.govmassgeneral.org This suggests a potential role for cromolyn in neurodegenerative diseases where neuroinflammation is a key pathological feature.
Additionally, cromolyn has been found to suppress the expression of genes involved in immune cell recruitment and activation in certain cancer models, highlighting its complex and context-dependent immunomodulatory properties. mdpi.com
Exploration of Novel Preclinical Applications in Emerging Disease Models
The immunomodulatory and neuroprotective properties of cromolyn have opened up new avenues for preclinical investigation in a variety of disease models.
Neurodegenerative Diseases:
Alzheimer's Disease (AD): In mouse models of AD, cromolyn has been shown to reduce the levels of amyloid-beta (Aβ) by promoting its uptake by microglia. nih.gov It has also been observed to almost completely abolish longer insoluble Aβ species, such as Aβ40 and Aβ42. researchgate.net
Amyotrophic Lateral Sclerosis (ALS): In a mouse model of ALS, cromolyn treatment delayed disease onset, reduced motor deficits, and spared motor neurons. massgeneral.orgnih.govmassgeneral.org These neuroprotective effects are thought to be mediated by regulating the immune response. massgeneral.org
Cerebral Vasospasm and Dementia: Recent studies suggest that cromolyn may have therapeutic value in preventing and treating cerebral vasospasm-induced dementia by targeting proteins like WDR43. frontiersin.org
Inflammatory Conditions:
Pulmonary Fibrosis: In a mouse model of lipopolysaccharide-induced pulmonary fibrosis, cromolyn sodium was found to alleviate symptoms by inhibiting the epithelial-mesenchymal transition process. nih.gov
Inflammatory Bowel Disease: Cromolyn is being explored for its potential in managing inflammatory bowel disease. nih.gov
The table below summarizes some of the key findings from preclinical studies of cromolyn in various disease models.
Rational Design and Synthesis of Advanced Cromone Derivatives with Enhanced Specificity or Potency for Research Tools
The cromone scaffold present in cromolyn offers a versatile platform for the rational design and synthesis of novel derivatives with improved pharmacological properties. gu.seijmrset.comacs.org Academic research is focused on creating analogues with enhanced specificity for particular molecular targets or increased potency.
Synthetic modifications at various positions of the chromone (B188151) and chroman-4-one rings have been explored to develop compounds with diverse biological activities. gu.se For instance, substituted chromone and chroman-4-one derivatives have been synthesized and evaluated as selective inhibitors of SIRT2, an enzyme implicated in aging-related diseases. acs.orgnih.gov
The development of efficient synthetic routes, such as base-mediated aldol (B89426) condensation using microwave irradiation, has facilitated the creation of a library of cromone derivatives for structure-activity relationship (SAR) studies. acs.orgnih.gov These studies are crucial for identifying the key structural features required for high potency and selectivity.
The table below outlines various synthetic strategies for cromone derivatives.
Understanding Species-Specific Differences in Pharmacological Responses in Research Models
A significant challenge in cromolyn research is the observed species-specific differences in its pharmacological effects. researchgate.netnih.govnih.govresearchgate.net While cromolyn effectively inhibits IgE-dependent mast cell activation in rats, its efficacy in mice is questionable under similar experimental conditions. nih.govnih.govresearchgate.net
Studies have shown that cromolyn fails to inhibit mast cell-dependent responses in mice, such as passive cutaneous anaphylaxis and IgE-independent degranulation of peritoneal mast cells. nih.govnih.govresearchgate.net These discrepancies highlight the importance of careful selection of animal models and the need for a deeper understanding of the molecular basis for these species-specific variations.
Future research should aim to identify the specific targets or pathways that account for these differences. This knowledge is critical for the accurate interpretation of preclinical data and its translation to human physiology.
Integration with Systems Biology Approaches to Map Complex Interactions
To gain a more holistic understanding of cromolyn's biological effects, future research should integrate systems biology approaches. This involves combining experimental data from genomics, proteomics, and metabolomics with computational modeling to map the complex network of molecular interactions influenced by cromolyn.
By analyzing global changes in gene expression, protein levels, and metabolite profiles in response to cromolyn treatment, researchers can identify novel pathways and targets that may have been missed by traditional pharmacological studies. This approach will be particularly valuable for elucidating the off-target effects of cromolyn and for understanding its broader immunomodulatory and neuroprotective actions.
Development of Cromolyn-Based Research Probes and Chemical Biology Tools
To facilitate the study of its molecular mechanisms, there is a need for the development of cromolyn-based research probes and chemical biology tools. These tools could include fluorescently labeled cromolyn analogues to visualize its subcellular localization or biotinylated derivatives for affinity purification of its binding partners.
One study has already utilized cromolyn conjugated to fluorescent beads to demonstrate its binding to the surface of mast cells and basophils without penetrating the cell. nih.gov The development of more sophisticated probes will enable researchers to track the dynamic interactions of cromolyn with its cellular targets in real-time and to identify new components of its signaling pathways. These tools will be invaluable for dissecting the intricate pharmacology of this multifaceted compound.
Q & A
Basic Research Questions
Q. How should researchers account for the hydrate form of cromolyn sodium when preparing standard solutions for quantitative analysis?
- Methodological Answer : When preparing calibration curves, the hydrate’s molecular weight must be included in calculations if the final results are reported as the hydrate form. For example, if cromolyn sodium hydrate (containing 5–6 water molecules) is used as the standard, weigh it directly without adjusting for water content. If reporting results as the anhydrous form, subtract the mass contribution of water from the hydrate .
- Data Reference : identifies two hydrate forms (2–3 vs. 5–6 water molecules), which require distinct molecular weight adjustments.
Q. What validated spectrophotometric methods are used to quantify cromolyn sodium in formulations?
- Methodological Answer : USP monographs describe a procedure using UV spectrophotometry at 326 nm. Prepare a standard solution (25 µg/mL) in pH 7.4 sodium phosphate buffer and compare absorbance with the assay sample. Calculate purity using the formula: , where is the standard concentration and are absorbances of the sample and standard, respectively .
- Data Reference : The method’s accuracy depends on buffer pH and wavelength calibration .
Q. How does the solubility of cromolyn sodium hydrate influence experimental design in dissolution studies?
- Methodological Answer : Hydrate forms enhance solubility in aqueous systems. For dissolution testing, use media mimicking physiological conditions (e.g., pH 6.8 phosphate buffer). Pre-saturate the medium to avoid confounding results from variable hydrate stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in hydrate content data obtained via X-ray diffraction (XRD) vs. thermogravimetric analysis (TGA)?
- Methodological Answer : Cross-validate using -MQMAS NMR, which distinguishes hydrate forms by probing sodium coordination environments without interference from quadrupolar effects. For example, cromolyn sodium’s high-water-content hydrate shows distinct sodium resonance peaks compared to the low-water form .
- Data Reference : demonstrates that water molecules in cromolyn hydrates are adsorbed on sodium nuclei, not the cromolyn skeleton, explaining discrepancies in XRD/TGA interpretations.
Q. What advanced techniques characterize molecular interactions between cromolyn sodium hydrate and excipients in inhaler formulations?
- Methodological Answer : Use solid-state NMR (e.g., CP/MAS) to assess excipient-induced hydrate transitions. For example, lactose monohydrate in dry-powder inhalers may destabilize cromolyn’s hydrate structure, altering dissolution kinetics .
Q. How do hydrate forms impact cromolyn’s pharmacological activity in mast cell stabilization?
- Methodological Answer : Hydrate stability correlates with drug release rates. In vitro mast cell assays (e.g., histamine inhibition) should control humidity to maintain hydrate integrity. Use Karl Fischer titration to monitor water content during activity tests .
Q. What analytical strategies validate the absence of alkaline degradation products in cromolyn sodium formulations?
- Methodological Answer : Induce degradation using 0.1 M NaOH and analyze via chemometric-assisted UV spectrophotometry. Compare degradation profiles with intact cromolyn using principal component analysis (PCA) to identify spectral outliers .
Methodological Best Practices
- Calibration Standards : Always match the hydrate form of the standard to the reporting format (hydrate vs. anhydrous) to avoid systematic errors .
- Contradiction Mitigation : Combine orthogonal techniques (e.g., NMR, XRD, TGA) to resolve hydrate-related discrepancies .
- Degradation Studies : Use forced degradation (alkaline/oxidative stress) followed by HPLC-UV to establish stability-indicating methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
